LDN-192960 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S.2ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;;/h4-7,10-11H,3,8-9,19H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCUCJBABESJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LDN-192960 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-192960 hydrochloride is a potent, cell-permeable small molecule inhibitor with a well-defined dual mechanism of action, primarily targeting Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). Its ability to selectively inhibit these kinases makes it a valuable chemical probe for studying fundamental cellular processes such as cell cycle progression, proteasome activity, and protein synthesis. This document provides a comprehensive overview of its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action
LDN-192960 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[1] Its primary targets are Haspin and DYRK2, two serine/threonine kinases involved in distinct but critical cellular functions.
-
Inhibition of Haspin Kinase: Haspin is a unique protein kinase essential for the proper alignment of chromosomes during mitosis. Its sole known substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is a key part of the "histone code" that recruits the chromosomal passenger complex (CPC) to the centromeres, ensuring accurate chromosome segregation. By inhibiting Haspin, LDN-192960 prevents H3T3 phosphorylation, leading to mitotic defects.[2][3][4]
-
Inhibition of DYRK2: The DYRK family of kinases is involved in a wide range of cellular processes. DYRK2, a class II DYRK, plays significant roles in cell cycle regulation, proteasome function, and signal transduction.[5] LDN-192960 inhibits DYRK2, thereby modulating its downstream targets. Notably, DYRK2 is known to phosphorylate the Rpt3 subunit of the 26S proteasome, which enhances its activity.[5][6] Inhibition of DYRK2 by LDN-192960 can therefore impede proteasome function, a mechanism that is particularly relevant in cancers that are highly dependent on proteasome activity, such as multiple myeloma and triple-negative breast cancer.[5][6] Furthermore, recent studies have identified additional DYRK2 substrates, including 4E-BP1 and STIM1, suggesting that LDN-192960 can also influence protein translation and store-operated calcium entry.[6]
Quantitative Data: Inhibitory Profile
The inhibitory activity of LDN-192960 has been quantified against a panel of kinases, demonstrating high potency for Haspin and DYRK2 with moderate selectivity against other kinases.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Target Kinase | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| Haspin | 10 | [2][7][8][9] |
| DYRK2 | 48 | [2][7][8][9] |
| DYRK3 | 19 | [2][3] |
| DYRK1A | 100 | [2][3] |
| CLK1 | 210 | [2][3] |
Note: Other reported IC₅₀ values for DYRK2 include 13 nM and 53 nM under different assay conditions.[1][6]
Table 2: Cellular Activity (EC₅₀)
| Assay Description | Cell Line | EC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| Reduction of p-Thr3H3 levels in cells overexpressing Haspin | HeLa | 1.17 | [2][3][4] |
| Reduction of p-Thr3H3 levels in synchronized mitotic cells | HeLa | 0.02 |[3][4] |
Signaling Pathways and Visualizations
The inhibitory action of LDN-192960 disrupts specific signaling cascades critical for cellular function. The following diagrams illustrate these pathways.
Caption: Haspin kinase pathway inhibition by LDN-192960.
Caption: DYRK2-mediated proteasome activation inhibited by LDN-192960.
Experimental Protocols
The characterization of LDN-192960 involves specific biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
This protocol is adapted from methodologies used to determine the IC₅₀ of inhibitors against Haspin kinase.[7]
Objective: To quantify the potency of LDN-192960 in inhibiting Haspin kinase activity in a cell-free system.
Materials:
-
Recombinant MBP-Haspin kinase
-
Biotinylated Histone H3 (1-21) peptide substrate
-
This compound (serial dilutions)
-
ATP (Adenosine triphosphate)
-
Kinase Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35
-
Stop Solution: 50 mM EDTA in kinase buffer
-
Detection Reagents: Europium-labeled anti-Histone H3T3ph antibody and Streptavidin-Allophycocyanin (APC) conjugate
-
384-well white assay plates
Procedure:
-
Compound Plating: Add 2 µL of serially diluted LDN-192960 solutions in DMSO to the wells of a 384-well plate. Include DMSO-only wells for positive (no inhibition) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Prepare a mix of MBP-Haspin (to a final concentration of 0.05 nM) and biotinylated H3 peptide (to a final concentration of 0.1 µM) in kinase buffer. Add 3 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (to a final concentration of 200 µM) to each well.
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution to each well.
-
Detection: Add 10 µL of detection mix containing Europium-labeled anti-H3T3ph antibody (final concentration 2 nM) and Streptavidin-APC (final concentration 40 nM).
-
Final Incubation: Incubate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for an in vitro TR-FRET kinase assay.
This protocol describes the measurement of Histone H3 (Thr3) phosphorylation in cells to determine the cellular potency (EC₅₀) of LDN-192960.[3][4]
Objective: To assess the ability of LDN-192960 to inhibit Haspin in a cellular context.
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
This compound
-
Synchronizing agents: Nocodazole and MG132
-
Lysis buffer
-
Antibodies: Primary antibody against phospho-Histone H3 (Thr3), appropriate secondary antibody
-
Detection method: Western blotting or high-content imaging system
Procedure:
-
Cell Culture: Plate HeLa cells at an appropriate density and allow them to adhere overnight.
-
Cell Synchronization: To enrich for mitotic cells, treat the culture with nocodazole (to arrest cells in G2/M phase) and MG132 (a proteasome inhibitor to prevent mitotic exit).
-
Inhibitor Treatment: Add serial dilutions of LDN-192960 to the synchronized cells. Incubate for 1 hour.
-
Cell Lysis: Harvest the cells and prepare protein lysates using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Quantification of p-Thr3H3:
-
For Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for p-Thr3H3. Use an antibody for total Histone H3 or a housekeeping protein as a loading control.
-
For High-Content Imaging: Fix, permeabilize, and stain cells with the p-Thr3H3 antibody and a nuclear counterstain (e.g., DAPI).
-
-
Data Analysis: Quantify the p-Thr3H3 signal for each concentration of the inhibitor. Normalize the signal to the loading control or cell number. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to calculate the EC₅₀.
Conclusion
This compound is a specific and potent dual inhibitor of Haspin and DYRK2 kinases. Its mechanism of action, centered on the disruption of mitotic progression and proteasome function, has been well-characterized through biochemical and cellular assays. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers utilizing LDN-192960 to investigate these fundamental biological pathways and for professionals in the field of drug development exploring related therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]
Unveiling the Dual Kinase Inhibitory Action of LDN-192960 Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of LDN-192960 hydrochloride, a potent small molecule inhibitor targeting Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and potential therapeutic applications of this compound.
Core Function and Mechanism of Action
This compound functions as a dual inhibitor of Haspin kinase and DYRK2.[1][2][3][4][5] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing the transfer of phosphate groups to their respective substrates.[6][7] This inhibition disrupts critical cellular signaling pathways involved in cell cycle progression and protein stability, making LDN-192960 a valuable tool for cancer research.[3][8][9]
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[3] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) to the centromeres, which ensures accurate chromosome segregation during cell division.[3] By inhibiting Haspin, LDN-192960 disrupts this process, leading to mitotic defects.
DYRK2 is a member of the dual-specificity tyrosine-regulated kinase family and is involved in regulating protein stability and cell cycle control.[3] It has been shown to phosphorylate various substrates, including components of the proteasome, which can impact cancer cell proliferation and survival.[8][9] Inhibition of DYRK2 by LDN-192960 can therefore interfere with these oncogenic processes.
Quantitative Inhibitory Profile
This compound exhibits potent inhibitory activity against its primary targets, Haspin and DYRK2, with selectivity over a range of other kinases. The following tables summarize the key quantitative data reported in the literature.
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| Haspin | 10 | In vitro TR-FRET assay | [1][2][3][4][5][10] |
| DYRK2 | 48 | In vitro assay | [1][2][3][4][5][10] |
| DYRK2 | 13 | In vitro assay with 50 µM ATP | [6] |
| DYRK2 | 2 | In vitro assay | [2][5] |
| DYRK1A | 100 | In vitro assay | [2][5] |
| DYRK3 | 19 | In vitro assay | [2][5] |
| CLK1 | 210 | In vitro assay | [2][5] |
| PIM1 | 720 | In vitro assay | [2][5][10] |
| TRKB | 720 | In vitro assay | [10] |
| ROS | >91,000 | In vitro assay | [10] |
| HIPK1 | >91,000 | In vitro assay | [10] |
| HIPK2 | >91,000 | In vitro assay | [10] |
| PIM-2 | >91,000 | In vitro assay | [10] |
| Cellular Activity | EC50 (µM) | Cell Line | Assay Details | Reference |
| Inhibition of p-Thr3H3 | 1.17 | HeLa cells overexpressing Haspin | 2-hour treatment | [2][5][11] |
| Inhibition of p-Thr3H3 | 0.02 | HeLa cells synchronized in mitosis | 1-hour incubation with nocodazole and MG132 | [2][11] |
Signaling Pathways Modulated by LDN-192960
The inhibitory action of LDN-192960 disrupts key signaling events downstream of Haspin and DYRK2.
Figure 1: Inhibition of the Haspin signaling pathway by LDN-192960 leads to mitotic defects.
Figure 2: LDN-192960 inhibits DYRK2, impacting protein stability and translation, and reducing cancer cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of LDN-192960's function.
In Vitro TR-FRET Haspin Kinase Assay
This assay is used to determine the in vitro inhibitory activity of compounds against Haspin kinase.[1]
Materials:
-
50 mM Tris, pH 7.5
-
5 mM MgCl2
-
1 mM DTT
-
0.01% Brij-35
-
Proxiplate 384 Plus white assay plates
-
MBP-Haspin (0.17 nM)
-
Biotinylated H3(1-21) peptide (0.33 µM)
-
ATP (400 µM)
-
LDN-192960 (or other test compounds)
-
50 mM EDTA
-
Europium labeled anti-Histone H3T3ph antibody (2 nM)
-
Streptavidin-APC (40 nM)
Procedure:
-
Add 2 µL of the test compound solution to the assay plate.
-
Add 3 µL of a solution containing MBP-Haspin (final concentration 0.05 nM) and biotinylated H3(1-21) peptide (final concentration 0.1 µM) in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration 200 µM).
-
Incubate the reaction for 10 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of a solution containing 50 mM EDTA, 2 nM Europium labeled anti-Histone H3T3ph antibody, and 40 nM Streptavidin-APC.
-
Incubate for two hours at room temperature.
-
Perform TR-FRET measurements.
Figure 3: Workflow for the in vitro TR-FRET Haspin kinase assay.
Cellular Assay for Histone H3 Phosphorylation
This experiment assesses the ability of LDN-192960 to inhibit Haspin activity within a cellular context by measuring the levels of phosphorylated Histone H3.[2][11]
Materials:
-
HeLa cells (either overexpressing Haspin or synchronized in mitosis)
-
Cell culture medium and reagents
-
LDN-192960
-
Nocodazole and MG132 (for mitotic synchronization)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-Thr3H3, anti-total Histone H3)
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa cells under standard conditions.
-
For overexpression experiments, transfect cells with a Haspin expression vector.
-
For mitotic synchronization, treat cells with nocodazole and MG132.
-
Treat cells with varying concentrations of LDN-192960 for the desired duration (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells with PBS and lyse them in an appropriate lysis buffer.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-Thr3H3 and total Histone H3 (as a loading control).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative levels of p-Thr3H3 and calculate the EC50 value for LDN-192960.
-
Conclusion
This compound is a potent and valuable research tool for investigating the cellular functions of Haspin and DYRK2. Its dual inhibitory activity provides a unique opportunity to probe the interconnected roles of these kinases in cell cycle regulation and cancer biology. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 10. caymanchem.com [caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
LDN-192960 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-192960 hydrochloride is a potent, cell-permeable small molecule inhibitor of Haspin and Dual-specificity tyrosine-regulated kinase 2 (DYRK2). By targeting these kinases, this compound disrupts critical cellular processes, including mitosis and cell cycle regulation, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, supplemented with experimental protocols and pathway diagrams to support further investigation.
Chemical Structure and Properties
This compound is the dihydrochloride salt of 3-((2,7-dimethoxyacridin-9-yl)thio)propan-1-amine. Its chemical structure is characterized by a dimethoxyacridine core linked to a propanamine side chain via a thioether bond.
| Property | Value | Reference |
| IUPAC Name | 3-((2,7-dimethoxyacridin-9-yl)thio)propan-1-amine dihydrochloride | [1] |
| CAS Number | 2309172-48-1 (hydrochloride); 184582-62-5 (free base) | [1][2] |
| Molecular Formula | C₁₈H₂₂Cl₂N₂O₂S | [3] |
| Molecular Weight | 401.35 g/mol | [1] |
| Appearance | Yellow Solid | [4] |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility | DMSO | [1] |
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of two key protein kinases: Haspin and DYRK2.
Inhibition of Haspin Kinase
Haspin is a serine/threonine kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[5] This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of chromosome alignment and segregation.[6][7] The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint (SAC).[6][7]
Inhibition of Haspin by LDN-192960 prevents the phosphorylation of H3T3, leading to the mislocalization of the CPC from the centromeres.[6][7] This disruption of CPC function results in chromosome misalignment, override of the spindle assembly checkpoint, and ultimately, mitotic arrest and cell death.[6][7][8]
Inhibition of DYRK2 Kinase
DYRK2 is a dual-specificity kinase involved in various cellular processes, including cell cycle regulation, DNA damage response, and proteasome function. LDN-192960 inhibits DYRK2, impacting multiple downstream pathways.
-
Cell Cycle Control: DYRK2 is known to phosphorylate and promote the degradation of key cell cycle proteins such as c-Myc and c-Jun.[9] Inhibition of DYRK2 can lead to the stabilization of these proteins, affecting cell cycle progression.
-
DNA Damage Response: DYRK2 can phosphorylate the tumor suppressor protein p53 at serine 46, a critical step for inducing apoptosis in response to DNA damage.[9] By inhibiting DYRK2, LDN-192960 may modulate the p53-mediated apoptotic response.
Biological Activity and Selectivity
This compound is a highly potent inhibitor of Haspin and DYRK2, with IC₅₀ values in the nanomolar range. It exhibits selectivity for these kinases over a panel of other kinases.
| Kinase Target | IC₅₀ (nM) | Reference |
| Haspin | 10 | [10] |
| DYRK2 | 48 | [10] |
| DYRK1A | 100 | [10] |
| DYRK3 | 19 | [10] |
| CLK1 | 210 | [10] |
| PIM1 | 720 | [10] |
In cell-based assays, LDN-192960 demonstrates the classical Haspin inhibition phenotype by reducing the levels of phosphorylated histone H3 at threonine 3 (p-Thr3H3) in HeLa cells.[10]
| Cell-based Assay | EC₅₀ (µM) | Cell Line | Conditions | Reference |
| Reduction of p-Thr3H3 | 1.17 | HeLa (overexpressing Haspin) | 2 hours treatment | [10] |
Experimental Protocols
The following are representative protocols for investigating the effects of this compound. These may require optimization for specific experimental conditions and cell lines.
In Vitro Kinase Assay (General Protocol)
This protocol is a general guideline for assessing the inhibitory activity of LDN-192960 against a target kinase.
Materials:
-
Recombinant Haspin or DYRK2 kinase
-
Kinase-specific substrate (e.g., Histone H3 for Haspin)
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
EDTA solution
-
Detection reagents (e.g., phospho-specific antibodies)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the kinase and its substrate to each well.
-
Add the diluted LDN-192960 or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA solution.
-
Detect the level of substrate phosphorylation using an appropriate method, such as Western blotting with a phospho-specific antibody or a luminescence-based kinase assay kit.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of LDN-192960.
Cell-Based Assay for p-Thr3H3 Levels (HeLa Cells)
This protocol describes how to measure the effect of LDN-192960 on the phosphorylation of Histone H3 in a cellular context.[10]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: anti-phospho-Histone H3 (Thr3)
-
Primary antibody: anti-total-Histone H3 (loading control)
-
Secondary antibody (HRP-conjugated)
-
ECL detection reagents
Procedure:
-
Seed HeLa cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 2 hours). Include a DMSO-treated well as a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting with the cell lysates.
-
Probe the membrane with primary antibodies against p-Thr3H3 and total Histone H3.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
Quantify the band intensities and normalize the p-Thr3H3 signal to the total Histone H3 signal.
In Vivo Xenograft Tumor Model (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of LDN-192960 in a mouse xenograft model.[11]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line of interest
-
This compound formulation for in vivo administration
-
Vehicle control solution
Procedure:
-
Subcutaneously inject cancer cells into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature, the IUPAC name, 3-((2,7-dimethoxyacridin-9-yl)thio)propan-1-amine dihydrochloride, indicates the key structural components. The synthesis would likely involve the formation of a thioether linkage between a 9-substituted-2,7-dimethoxyacridine and 3-aminopropanethiol, followed by conversion to the dihydrochloride salt.
Conclusion
This compound is a valuable chemical probe for studying the roles of Haspin and DYRK2 kinases in cellular processes. Its potent inhibitory activity and demonstrated effects on mitosis and cell cycle regulation underscore its potential as a lead compound for the development of novel anti-cancer therapeutics. The information and protocols provided in this guide are intended to facilitate further research into the biological functions and therapeutic applications of this promising small molecule inhibitor.
References
- 1. 184582-62-5|3-((2,7-Dimethoxyacridin-9-yl)thio)propan-1-amine|BLD Pharm [bldpharm.com]
- 2. [PDF] A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B | Semantic Scholar [semanticscholar.org]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 184582-62-5: 3-(2,7-dimethoxyacridin-9-ylthio)propan-1… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B [dspace.mit.edu]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
LDN-192960 Hydrochloride: A Technical Guide to a Dual Haspin and DYRK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-192960 hydrochloride is a potent small molecule inhibitor that demonstrates significant activity against two distinct protein kinases: Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2] This dual inhibitory action makes it a valuable tool for investigating the cellular roles of these kinases and a potential starting point for the development of therapeutic agents, particularly in oncology.[3] Haspin kinase is a crucial regulator of mitosis through its phosphorylation of histone H3 at threonine 3 (H3T3ph), a key step in ensuring proper chromosome alignment and segregation.[3][4] DYRK2 is implicated in a variety of cellular processes, including cell cycle control, protein stability, and DNA damage response.[5][6] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathways of its targets, and detailed experimental protocols for its characterization.
Data Presentation
The inhibitory activity of this compound has been quantified against its primary targets and a panel of other kinases to assess its selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| Haspin | 10 | [1][2] |
| DYRK2 | 48 | [1][2] |
Table 2: Selectivity Profile of this compound
| Kinase | IC50 (µM) | Reference |
| CLK1 | 0.21 | [1] |
| DYRK1A | 0.10 | [1] |
| DYRK3 | 0.019 | [1] |
| PIM1 | 0.72 | [1] |
| TRKB | 0.72 | [7] |
| ROS | >10 | [7] |
| HIPK1 | >10 | [7] |
| HIPK2 | >10 | [7] |
| PIM-2 | >10 | [7] |
Note: A 10 µM concentration of this compound was found to inhibit ten other kinases by ≥90%.[1]
Signaling Pathways
Understanding the signaling contexts of Haspin and DYRK2 is crucial for interpreting the effects of this compound.
Haspin Signaling Pathway in Mitosis
Haspin's primary role is in mitosis, where it phosphorylates histone H3 at threonine 3. This phosphorylation event creates a binding site for the chromosomal passenger complex (CPC), which includes Aurora B kinase. The proper localization of the CPC is essential for correcting kinetochore-microtubule attachment errors and ensuring accurate chromosome segregation.[8][9]
Caption: Haspin kinase signaling pathway during mitosis.
DYRK2 Signaling Pathways
DYRK2 is a versatile kinase involved in multiple cellular processes. It can act as a regulator of protein stability through the proteasome and is involved in the DNA damage response by phosphorylating p53.[5][6] DYRK2 has also been shown to be part of an E3 ubiquitin ligase complex, further highlighting its role in protein degradation.[5]
References
- 1. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 2. biocare.net [biocare.net]
- 3. Detection of Histone H3 Phosphorylation in Cultured Cells and Tissue Sections by Immunostaining | Springer Nature Experiments [experiments.springernature.com]
- 4. novusbio.com [novusbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]
- 9. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of LDN-192960 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-192960 hydrochloride is a potent, dual-inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2), two kinases implicated in cell cycle regulation and cancer progression. This technical guide provides a comprehensive overview of the pharmacological profile of LDN-192960, summarizing its inhibitory activity, selectivity, and cellular effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.
Introduction
Haspin (Histone H3 associated protein kinase) and DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2) are emerging as critical regulators in various cellular processes, including mitosis and protein stability.[1] Haspin specifically phosphorylates Histone H3 at threonine 3 (H3T3ph), a key event for the proper localization of the chromosomal passenger complex and faithful chromosome segregation.[1] The DYRK family of kinases, related to the MAPK family, are involved in cell cycle control and proteasome regulation.[1] Dysregulation of both Haspin and DYRK2 has been linked to tumorigenesis, making them attractive targets for cancer therapy.[1][2] LDN-192960 has been identified as a potent dual inhibitor of both Haspin and DYRK2, demonstrating potential therapeutic utility in treating cancer.[1]
Mechanism of Action
LDN-192960 is an acridine-orange derivative that functions as an ATP-competitive inhibitor of Haspin and DYRK2.[3] Structural studies have shown that LDN-192960 binds to the ATP-binding pocket of DYRK2.[3] This binding is characterized by multiple hydrophobic interactions and a hydrogen bond formed between one of the methoxy groups of LDN-192960 and the main chain amide group of Leu304 in DYRK2.[3] This interaction blocks the kinase activity, thereby inhibiting the phosphorylation of their respective substrates.
Signaling Pathway of Haspin and DYRK2 Inhibition by LDN-192960
Caption: LDN-192960 inhibits Haspin and DYRK2 kinase activity.
Quantitative Data
The inhibitory activity of LDN-192960 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
Table 1: In Vitro Inhibitory Activity of LDN-192960
| Target | IC50 (nM) | Assay Conditions | Reference |
| Haspin | 10 | In vitro kinase assay | [4][5] |
| DYRK2 | 48 | In vitro kinase assay | [4][5] |
| DYRK2 | 13 | In vitro kinase assay (50 µM ATP) | [3] |
| DYRK1A | 100 | In vitro kinase assay | [5][6] |
| DYRK3 | 19 | In vitro kinase assay | [5][6] |
| CLK1 | 210 | In vitro kinase assay | [5][6] |
| PIM1 | 720 | In vitro kinase assay | [5][7] |
Table 2: Cellular Activity of LDN-192960
| Effect | EC50 (µM) | Cell Line | Conditions | Reference |
| Reduction of p-Thr3H3 levels | 1.17 | HeLa | Overexpressing Haspin, 2-hour treatment | [5][8] |
| Reduction of p-Thr3H3 levels (mitotic) | 0.02 | HeLa | Synchronized in mitosis with nocodazole and MG132, 1-hour incubation | [5][6] |
Experimental Protocols
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is based on the high-throughput screening assay used to identify LDN-192960 as a Haspin inhibitor.[1]
Objective: To determine the in vitro inhibitory activity of LDN-192960 against Haspin kinase.
Materials:
-
MBP-Haspin (Maltose-Binding Protein tagged Haspin)
-
Biotinylated Histone H3 (1-21) peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35
-
Stop Solution: 50 mM EDTA
-
Detection Reagents: Europium-labeled anti-Histone H3T3ph antibody, Streptavidin-APC
-
Proxiplate 384 Plus white assay plates
Procedure:
-
Prepare serial dilutions of LDN-192960 in the assay buffer.
-
Add 2 µL of the compound solutions to the wells of a 384-well plate.
-
Add 3 µL of a solution containing 0.17 nM MBP-Haspin and 0.33 µM biotinylated H3(1-21) peptide to each well.[4] The final concentration of the enzyme will be 0.05 nM and the peptide 0.1 µM.[4]
-
Initiate the kinase reaction by adding 5 µL of 400 µM ATP to each well (final concentration of 200 µM).[4]
-
Incubate the reaction mixture for 10 minutes at room temperature.[4]
-
Terminate the reaction by adding 10 µL of Stop Solution.[4]
-
Add 10 µL of detection reagents containing 2 nM Europium-labeled anti-Histone H3T3ph antibody and 40 nM Streptavidin-APC.[4]
-
Incubate for 2 hours at room temperature.[4]
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate the IC50 values from the dose-response curves.
Workflow for In Vitro TR-FRET Kinase Assay
Caption: Workflow of the in vitro TR-FRET kinase assay.
Cellular Assay for Haspin Inhibition
Objective: To determine the cellular potency of LDN-192960 in inhibiting Haspin activity by measuring the levels of phosphorylated Histone H3 at Threonine 3 (p-Thr3H3).
Materials:
-
HeLa cells
-
This compound
-
Nocodazole (for mitotic arrest)
-
MG132 (proteasome inhibitor)
-
Cell lysis buffer
-
Antibodies: anti-p-Thr3H3, loading control (e.g., anti-Actin or anti-Tubulin)
-
Western blot reagents and equipment
Procedure:
-
Seed HeLa cells in appropriate culture plates.
-
For mitotic arrest, treat cells with nocodazole and MG132 for a specified time.
-
Treat the cells with varying concentrations of LDN-192960 for 1-2 hours.[5][6][8]
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Perform Western blotting using anti-p-Thr3H3 and a loading control antibody.
-
Quantify the band intensities and normalize the p-Thr3H3 signal to the loading control.
-
Calculate the EC50 value from the dose-response curve.
Selectivity Profile
LDN-192960 exhibits selectivity for Haspin and DYRK family kinases over a panel of other kinases.[7] At a concentration of 10 µM, it potently inhibits only five kinases with IC50 values below 1 µM: DYRK2, DYRK3, DYRK1A, CLK1, and PIM1.[5][6] It shows significantly less activity against other kinases such as TRKB, ROS, HIPK1, and HIPK2.[7]
In Vivo Studies
In vivo studies have demonstrated the anti-tumor activity of LDN-192960. In a mouse xenograft model of multiple myeloma, administration of LDN-192960 phenocopied the effects of genetic depletion of DYRK2, leading to an alleviation of the disease.[3] Similarly, it has shown efficacy in models of triple-negative breast cancer.[2]
Conclusion
This compound is a valuable research tool for studying the cellular functions of Haspin and DYRK2 kinases. Its potent dual inhibitory activity and demonstrated in vivo efficacy suggest its potential as a therapeutic agent for the treatment of cancers that are dependent on the activity of these kinases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties and therapeutic applications of LDN-192960.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Initial Biological Activity of LDN-192960 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-192960 hydrochloride is a potent small molecule inhibitor demonstrating significant activity against Haspin (Histone H3 associated protein kinase) and DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2). This technical guide provides a comprehensive overview of the initial biological activity studies of this compound, detailing its inhibitory profile, mechanism of action, and effects on relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential and molecular pharmacology of this compound. All quantitative data has been summarized into structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language).
Introduction
LDN-192960 has emerged as a valuable chemical probe for elucidating the cellular functions of Haspin and DYRK2, two kinases implicated in cell cycle regulation and developmental signaling. Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key step for the proper alignment and segregation of chromosomes. DYRK2 is a dual-specificity kinase involved in a variety of cellular processes, including cell growth, development, and the regulation of the Wnt signaling pathway. The dual inhibitory activity of LDN-192960 makes it a compound of interest for investigating the interplay between these two kinases and for exploring its potential in disease contexts such as cancer.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been quantified against its primary targets, Haspin and DYRK2, as well as a panel of other kinases to assess its selectivity. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays and the half-maximal effective concentration (EC50) values from cell-based assays are summarized below.
Table 1: In Vitro Kinase Inhibition Data for LDN-192960
| Kinase Target | IC50 (nM) | Assay Conditions |
| Haspin | 10 | TR-FRET Assay |
| DYRK2 | 48 | Kinase Assay |
| DYRK2 | 2 | - |
| DYRK1A | 100 | - |
| DYRK3 | 19 | - |
| CLK1 | 210 | - |
| PIM1 | 720 | - |
Data compiled from multiple sources.
Table 2: Cell-Based Activity of LDN-192960
| Cell Line | Endpoint Measured | EC50 (µM) | Experimental Conditions |
| HeLa (overexpressing Haspin) | Reduction of p-Thr3H3 levels | 1.17 | 2-hour incubation |
| HeLa (synchronized in mitosis) | Reduction of p-Thr3H3 levels | 0.02 | 1-hour incubation with nocodazole and MG132 |
Data compiled from multiple sources.
Signaling Pathways
This compound exerts its biological effects by modulating the signaling pathways downstream of Haspin and DYRK2.
Haspin Kinase Signaling Pathway
Haspin kinase is a critical regulator of mitosis. Its primary known substrate is histone H3, which it phosphorylates at threonine 3. This phosphorylation event creates a docking site for the chromosomal passenger complex (CPC), ensuring its correct localization to the centromeres. The proper functioning of the CPC is essential for accurate chromosome segregation during cell division. Inhibition of Haspin by LDN-192960 disrupts this process, leading to mitotic defects.
DYRK2 and the Wnt Signaling Pathway
DYRK2 has been shown to be a positive regulator of the canonical Wnt signaling pathway. Evidence suggests that DYRK2 promotes Wnt signaling by binding to and enhancing the activity of GSK3 (Glycogen Synthase Kinase 3) towards LRP6 (Low-density lipoprotein receptor-related protein 6), a co-receptor in the Wnt pathway. Phosphorylation of LRP6 is a key step in the activation of the Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) transcription factors to activate the expression of Wnt target genes. By inhibiting DYRK2, LDN-192960 is predicted to suppress Wnt signaling.
Unveiling the Kinase Targets of LDN-192960 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of the kinase targets of LDN-192960 hydrochloride, a potent small molecule inhibitor. This document details the experimental methodologies employed for its target identification, presents quantitative data on its kinase selectivity, and visualizes the key signaling pathways affected.
Executive Summary
This compound has been identified as a potent inhibitor of primarily two kinases: Haspin (Histone H3 associated protein kinase) and DYRK2 (Dual-specificity tyrosine-regulated kinase 2).[1][2][3][4] Its inhibitory action against these kinases has implications for cell cycle regulation and cancer therapeutics. This guide serves to consolidate the technical information surrounding the target identification and validation of LDN-192960, providing a valuable resource for researchers in the field of kinase drug discovery.
Target Kinase Identification and Selectivity
The primary kinase targets of this compound were initially identified through high-throughput screening and subsequently validated through a series of biochemical and cellular assays. The inhibitor demonstrates high potency against Haspin and DYRK2, with additional activity against a limited number of other kinases at higher concentrations.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against a panel of kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.
| Kinase Target | IC50 (nM) | Reference |
| Haspin | 10 | [2][3] |
| DYRK2 | 48 | [2][3] |
| DYRK2 | 2 | [1][5] |
| DYRK3 | 19 | [1][5] |
| DYRK1A | 100 | [1][5] |
| CLK1 | 210 | [1][5] |
| PIM1 | 720 | [1][5] |
Note: Variations in IC50 values can be attributed to different assay conditions and ATP concentrations used in the respective studies.
A broader kinase profiling of LDN-192960 at a concentration of 1 µM was conducted against a panel of 140 kinases, revealing its high selectivity.[6]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments utilized in the identification and characterization of this compound's kinase targets.
In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This biochemical assay is a common method for determining the potency of inhibitors against purified kinases.
Objective: To quantify the in vitro inhibitory activity of this compound against target kinases (e.g., Haspin, DYRK2).
Principle: The assay measures the inhibition of kinase-mediated phosphorylation of a substrate. A europium-labeled anti-phospho-substrate antibody serves as the FRET donor, and an APC-labeled streptavidin that binds to a biotinylated substrate acts as the FRET acceptor. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Purified recombinant kinase (e.g., MBP-Haspin)
-
Biotinylated substrate peptide (e.g., biotinylated H3(1-21) peptide for Haspin)
-
This compound
-
ATP
-
Kinase reaction buffer (50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
Stop solution (50 mM EDTA)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (APC)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Add 2 µL of the compound solutions to the wells of a 384-well plate.
-
Add 3 µL of the kinase and biotinylated substrate peptide mixture (e.g., 0.17 nM MBP-Haspin and 0.33 µM biotinylated H3(1-21) peptide) to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., 400 µM ATP, final concentration 200 µM).
-
Incubate the reaction mixture for 10 minutes at room temperature.[3]
-
Terminate the reaction by adding 10 µL of stop solution containing 2 nM Europium-labeled anti-Histone H3T3ph antibody and 40 nM Streptavidin-APC.[3]
-
Incubate for 2 hours at room temperature to allow for antibody binding.[3]
-
Measure the TR-FRET signal using a plate reader with appropriate filters for europium and APC.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement and Inhibition Assay
Cellular assays are crucial for confirming that an inhibitor can effectively engage its target within a biological context and elicit a downstream effect.
Objective: To assess the ability of this compound to inhibit Haspin or DYRK2 activity in cells.
Principle: The inhibition of Haspin kinase in cells can be monitored by measuring the phosphorylation level of its direct substrate, Histone H3 at threonine 3 (p-Thr3-H3). Similarly, the inhibition of DYRK2 can be assessed by the phosphorylation of its downstream targets.
Materials:
-
Human cell lines (e.g., HeLa cells overexpressing Haspin, or HEK293T cells)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-Thr3-H3, anti-total Histone H3, anti-DYRK2)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blotting or immunofluorescence imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for a specified duration (e.g., 2 hours).[1][5]
-
For mitotic arrest studies, cells can be co-treated with agents like nocodazole and MG132.[7]
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target proteins (e.g., p-Thr3-H3 and total H3).
-
Incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence or fluorescence imaging system.
-
-
Alternatively, perform immunofluorescence:
-
Fix and permeabilize the treated cells.
-
Incubate with the primary antibody against the phosphorylated target.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
-
-
Quantify the band intensities (Western blot) or fluorescence intensity (immunofluorescence) to determine the dose-dependent effect of LDN-192960 on target phosphorylation. The EC50 value, the concentration at which 50% of the maximal effect is observed, can then be calculated. In HeLa cells overexpressing Haspin, this compound reduced the levels of p-Thr3H3 with an EC50 of 1.17 µM.[1][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the general workflow for its target identification.
Caption: Haspin Kinase Signaling Pathway in Mitosis.
Caption: Simplified DYRK2 Signaling Pathways in Cancer.
Caption: General Workflow for Kinase Target Identification.
Conclusion
This compound is a potent and selective dual inhibitor of Haspin and DYRK2 kinases. The experimental methodologies outlined in this guide, including in vitro kinase assays and cell-based target validation, have been instrumental in elucidating its mechanism of action. The inhibition of these key kinases involved in mitotic progression and cell cycle control underscores the therapeutic potential of LDN-192960, particularly in the context of oncology. This technical guide provides a foundational resource for further research and development of LDN-192960 and other kinase inhibitors.
References
- 1. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
The Role of LDN-192960 Hydrochloride in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-192960 hydrochloride is a potent, small-molecule dual inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2] Emerging preclinical evidence highlights its potential as a therapeutic agent in various cancer types, primarily through the disruption of critical cellular processes such as mitotic progression and proteostasis. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound in the context of cancer research.
Introduction
Cancer remains a formidable challenge in modern medicine, necessitating the development of novel therapeutic strategies that target the intricate signaling networks governing tumor cell proliferation and survival. This compound has garnered interest in the oncology research community due to its unique dual-inhibitory action against two key kinases, Haspin and DYRK2, which are implicated in cancer cell cycle regulation and survival. This document serves as a technical resource for researchers, summarizing the current understanding of this compound and providing detailed experimental frameworks for its investigation.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting two serine/threonine kinases:
-
Haspin Kinase: Haspin plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) to the centromeres, which in turn ensures accurate chromosome segregation.[1] Inhibition of Haspin by LDN-192960 disrupts this process, leading to mitotic defects and potentially, cell death in rapidly dividing cancer cells.
-
Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2): DYRK2 is involved in regulating protein stability and cell cycle progression.[1] There is a growing interest in the role of the DYRK family of kinases in cancer as they can act as regulators of protein stability during the cell cycle and regulate the activity of the proteasome.[1] By inhibiting DYRK2, LDN-192960 can disrupt proteostasis, leading to the accumulation of misfolded proteins and induction of apoptosis, particularly in cancers that are highly dependent on the proteasome for survival, such as multiple myeloma and triple-negative breast cancer.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary targets and a panel of other kinases.
| Target | IC50 (nM) | Notes |
| Haspin | 10 | Cell-free assay.[2] |
| DYRK2 | 48 | Cell-free assay.[2] |
| DYRK2 | 2 | In a separate study.[4][5] |
| DYRK1A | 100 | [4][5] |
| DYRK3 | 19 | [4][5] |
| CLK1 | 210 | [4][5] |
| PIM1 | 720 | [4][5] |
| TRKB, ROS, HIPK1, HIPK2, PIM-2 | 720 - 91,000 | [6] |
Table 1: In Vitro Kinase Inhibition Profile of this compound.
| Cell Line | Cancer Type | IC50/EC50 (µM) | Assay Type |
| HeLa | Cervical Cancer | 1.17 (EC50) | p-Thr3H3 reduction (Haspin overexpression)[4][5] |
| HeLa | Cervical Cancer | 0.02 (EC50) | p-Thr3H3 reduction (mitotic synchronization)[4][5] |
| PC-3 | Prostate Cancer | 12.59 (GI50) | CCK8 assay (72 hrs)[4] |
| HT-22 | Mouse Hippocampal Neuronal | - | MTS assay (48 hrs) - showed cytotoxicity[4] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines.
Signaling Pathways
The inhibitory action of this compound perturbs key signaling pathways integral to cancer cell proliferation and survival.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the evaluation of this compound.
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is adapted from a method used to identify LDN-192960 as a potent Haspin inhibitor.[1]
Objective: To determine the in vitro inhibitory activity of this compound against Haspin or DYRK2.
Materials:
-
This compound
-
Recombinant MBP-Haspin or active DYRK2 enzyme
-
Biotinylated H3(1-21) peptide (for Haspin) or a suitable DYRK2 substrate
-
ATP
-
Kinase buffer (50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
Proxiplate 384 Plus white assay plates
-
EDTA
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-APC
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2 µL of the compound solutions.
-
Add 3 µL of the kinase/substrate mixture (e.g., 0.17 nM MBP-Haspin and 0.33 µM biotinylated H3(1-21) peptide) to each well.
-
Initiate the kinase reaction by adding 5 µL of 400 µM ATP (final concentration 200 µM).
-
Incubate the reaction for 10 minutes at room temperature.[2]
-
Terminate the reaction by adding 10 µL of 50 mM EDTA.[2]
-
Add 2 nM Europium-labeled anti-phospho-substrate antibody and 40 nM Streptavidin-APC.[2]
-
Incubate for 2 hours at room temperature.[2]
-
Measure the TR-FRET signal using a plate reader.
-
Calculate IC50 values using appropriate software.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., neuroblastoma lines SKNBE, KELLY, SKNAS, SKNFI; TNBC lines MDA-MB-231, MDA-MB-468; multiple myeloma lines MM.1S, RPMI8226.BR)
-
This compound
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[7][8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine GI50/IC50 values.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Example Model: Multiple Myeloma (MM.1S) Xenograft
Materials:
-
MM.1S human multiple myeloma cells
-
Immunocompromised mice (e.g., J:NU nude mice)
-
This compound
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Inject MM.1S cells subcutaneously into the flank of the mice.[9]
-
Monitor the mice for tumor formation.
-
Once palpable tumors are established (e.g., 16 days post-injection), randomize the mice into treatment and control groups.[9]
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection three times a week.[9]
-
Measure tumor volume twice a week using calipers.[9]
-
Monitor animal weight and overall health.
-
At the end of the study (e.g., 42 days post-injection), euthanize the mice and resect the tumors for weight measurement and further analysis (e.g., proteasome activity assay).[9]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. promega.com [promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. researchgate.net [researchgate.net]
LDN-192960 Hydrochloride: A Technical Guide to a Dual Haspin and DYRK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-192960 is a potent small molecule inhibitor targeting two distinct classes of protein kinases: Haspin and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). Its ability to modulate the activity of these kinases, which are implicated in critical cellular processes such as cell cycle control and proteasome function, has made it a valuable tool for cancer research and drug discovery. This technical guide provides a comprehensive overview of LDN-192960 hydrochloride, including its chemical properties, mechanism of action, key quantitative data, and detailed experimental protocols.
Chemical Identity and Properties
This compound is the salt form of the active inhibitor, facilitating its solubility and use in experimental settings. It is crucial to distinguish between the hydrochloride salt and the free base, as they may have different CAS numbers and molecular weights.
| Chemical Identifier | Value |
| Compound Name | This compound |
| CAS Number | 2309172-48-1[1] |
| Molecular Formula | C₁₈H₂₂Cl₂N₂O₂S[2] |
| Molecular Weight | 401.35 g/mol [3] |
| IUPAC Name | 3-[(2,7-dimethoxyacridin-9-yl)sulfanyl]propan-1-amine;dihydrochloride |
| InChI | InChI=1S/C18H20N2O2S.2ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;;/h4-7,10-11H,3,8-9,19H2,1-2H3;2*1H |
| InChIKey | FNHCUCJBABESJB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C3C=C(C=CC3=C2SCCCN)OC.Cl.Cl |
| Synonyms | LDN-192960 HCl, LDN 192960 |
Mechanism of Action and Biological Activity
LDN-192960 functions as a dual inhibitor of Haspin and DYRK2 kinases, binding to the ATP-binding pocket of these enzymes.[4] This inhibition disrupts downstream signaling pathways crucial for cell proliferation and survival.
Inhibition of Haspin Kinase
Haspin is a serine/threonine kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[3] This phosphorylation event is a key signal for the recruitment of the chromosomal passenger complex (CPC) to the centromeres, which ensures proper chromosome segregation.[3] By inhibiting Haspin, LDN-192960 prevents H3T3 phosphorylation, leading to defects in chromosome alignment and mitotic arrest.[2]
Inhibition of DYRK2 Kinase
DYRK2 is a member of the dual-specificity tyrosine-regulated kinase family and is involved in regulating cell cycle progression, proteasome function, and cellular stress responses.[5] DYRK2 can phosphorylate the 26S proteasome, enhancing its activity.[5] Inhibition of DYRK2 by LDN-192960 can therefore perturb proteasome-dependent processes, which are often dysregulated in cancer cells.[4][5]
Quantitative Inhibitory Data
LDN-192960 exhibits potent inhibitory activity against its primary targets, with selectivity over other kinases. The half-maximal inhibitory concentration (IC₅₀) and cellular half-maximal effective concentration (EC₅₀) values are critical metrics for evaluating its potency and cellular activity.
| Target Kinase | Assay Type | IC₅₀ (nM) | EC₅₀ (µM) | Cell Line | Notes |
| Haspin | In vitro kinase assay | 10[6][7][8] | |||
| DYRK2 | In vitro kinase assay | 48[6][7][8] | |||
| DYRK2 | In vitro kinase assay | 13[4] | at 50 µM ATP | ||
| Haspin | Cell-based assay (p-Thr3H3 levels) | 1.17[2] | HeLa (overexpressing Haspin) | 2-hour treatment | |
| Haspin | Cell-based assay (p-Thr3H3 levels) | 0.02[2] | HeLa (mitotic synchronized) | 1-hour treatment with nocodazole and MG132 | |
| CLK1 | In vitro kinase assay | 210[2] | |||
| DYRK1A | In vitro kinase assay | 100[2] | |||
| DYRK3 | In vitro kinase assay | 19[2] | |||
| PIM1 | In vitro kinase assay | 720[2] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways affected by LDN-192960 and the experimental workflows to study its effects is essential for a deeper understanding of its application.
Experimental Protocols
In Vitro Kinase Assay (Representative)
This protocol is a representative method for determining the IC₅₀ of LDN-192960 against a target kinase.
Materials:
-
Purified recombinant Haspin or DYRK2 kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., biotinylated histone H3 peptide for Haspin)
-
ATP
-
This compound (serial dilutions)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
-
In a 384-well plate, add the kinase and substrate to each well.
-
Add the diluted LDN-192960 or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure kinase activity (e.g., luminescence).
-
Calculate the percentage of inhibition for each concentration of LDN-192960 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot for Phospho-Histone H3 Inhibition in Cells
This protocol outlines a method to assess the cellular activity of LDN-192960 by measuring the inhibition of histone H3 phosphorylation.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Histone H3 (Thr3), anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified duration (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and boil with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-H3 and total H3.
-
Normalize the phospho-H3 signal to the total H3 signal for each sample.
-
Calculate the percentage of inhibition relative to the untreated control.
-
Conclusion
This compound is a well-characterized dual inhibitor of Haspin and DYRK2 kinases. Its potent and selective activity makes it an invaluable research tool for investigating the cellular roles of these kinases and for exploring their potential as therapeutic targets in diseases such as cancer. The data and protocols provided in this guide offer a solid foundation for researchers to effectively utilize LDN-192960 in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. apexbt.com [apexbt.com]
Methodological & Application
Application Notes for LDN-192960 Hydrochloride: A Dual Inhibitor of Haspin and DYRK2 Kinases
Introduction
LDN-192960 hydrochloride is a potent small molecule inhibitor targeting two distinct protein kinases: Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2][3][4][5] This dual inhibitory activity makes it a valuable tool for investigating the cellular processes regulated by these kinases, including cell cycle progression, chromosome segregation, and protein stability.[4] Its utility extends to cancer research, where both Haspin and DYRK2 have emerged as potential therapeutic targets.[4]
Mechanism of Action
LDN-192960 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[6] By occupying this site, it prevents the transfer of a phosphate group from ATP to substrate proteins, thereby inhibiting the kinase's enzymatic activity.
-
Haspin Kinase Inhibition: Haspin is a serine/threonine kinase crucial for mitosis. It specifically phosphorylates Histone H3 at threonine 3 (H3T3ph).[4] This phosphorylation event is a key step in recruiting the chromosomal passenger complex (CPC) to the centromeres, which ensures proper chromosome alignment and segregation during cell division.[4] Inhibition of Haspin by LDN-192960 leads to a reduction in H3T3ph levels, disrupting CPC localization and potentially leading to mitotic defects.[1]
-
DYRK2 Kinase Inhibition: DYRK2 is a member of the dual-specificity tyrosine phosphorylation-regulated kinase family, which is involved in regulating protein stability and cell cycle control.[4] It has been implicated in the regulation of the 26S proteasome, a critical cellular machine for protein degradation.[6] Inhibition of DYRK2 by LDN-192960 can perturb these processes.
It is important to note that while the initial query mentioned ALK2/3, the available data strongly indicates that LDN-192960 is an inhibitor of Haspin and DYRK2, not ALK2/3. A different compound, LDN-193189, is a known inhibitor of the ALK2/3 signaling pathway.[7]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various kinases and its effects in cell-based assays.
| Target/Assay | IC50/EC50 | Cell Line/Conditions |
| Primary Targets | ||
| Haspin | 10 nM | In vitro kinase assay[1][2][3][5] |
| DYRK2 | 48 nM | In vitro kinase assay[1][2][3][5] |
| DYRK2 | 13 nM | In vitro kinase assay (50 µM ATP)[6] |
| DYRK2 | 53 nM | In vitro kinase assay[8] |
| Off-Target Kinases | ||
| CLK1 | 0.21 µM | In vitro kinase assay[1] |
| DYRK1A | 0.10 µM | In vitro kinase assay[1] |
| DYRK3 | 19 nM | In vitro kinase assay[1] |
| PIM1 | 0.72 µM | In vitro kinase assay[1] |
| Cell-Based Assays | ||
| p-Thr3H3 Reduction | 1.17 µM | HeLa cells overexpressing Haspin (2-hour treatment)[1] |
| p-Thr3H3 Reduction | 0.02 µM | Mitotically synchronized HeLa cells (1-hour treatment with nocodazole and MG132)[1][9] |
| Antiproliferative Activity | ||
| CWR22R | 3.032 µM (GI50) | 48-hour incubation, MTS assay[1] |
| PC-3 | 12.59 µM (GI50) | 72-hour incubation, CCK8 assay[1] |
Experimental Protocols
In Vitro TR-FRET Haspin Kinase Assay
This protocol is designed to measure the inhibitory activity of LDN-192960 against Haspin kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
MBP-Haspin (Maltose-Binding Protein tagged Haspin kinase)
-
Biotinylated H3(1-21) peptide substrate
-
This compound
-
ATP
-
Kinase Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35
-
Stop Solution: 50 mM EDTA
-
Detection Reagents: Europium-labeled anti-Histone H3T3ph antibody and Streptavidin-APC
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of LDN-192960 in kinase buffer.
-
In a 384-well plate, add 2 µL of the compound solutions.
-
Add 3 µL of a mix containing MBP-Haspin (final concentration 0.05 nM) and biotinylated H3(1-21) peptide (final concentration 0.1 µM) in kinase buffer to each well.[2]
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration 200 µM).[2]
-
Incubate the plate for 10 minutes at room temperature.[2]
-
Stop the reaction by adding 10 µL of Stop Solution.[2]
-
Add 10 µL of detection reagents containing Europium-labeled anti-Histone H3T3ph antibody (final concentration 2 nM) and Streptavidin-APC (final concentration 40 nM).[2]
-
Incubate for 2 hours at room temperature.[2]
-
Measure the TR-FRET signal using a suitable plate reader.
Cell-Based Assay for Haspin Inhibition (p-Thr3H3 Reduction)
This protocol assesses the cellular activity of LDN-192960 by measuring the reduction of phosphorylated Histone H3 at Threonine 3 in HeLa cells.
Materials:
-
HeLa cells
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Nocodazole and MG132 (for mitotic synchronization)
-
Lysis buffer
-
Antibodies: primary antibody against p-Thr3H3, secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Seed HeLa cells in appropriate culture plates and allow them to adhere.
-
For mitotic synchronization, treat cells with nocodazole and MG132.[1][9]
-
Treat the cells with varying concentrations of LDN-192960 (e.g., 0-5 µM) for a specified duration (e.g., 1-2 hours).[1][9]
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against p-Thr3H3.
-
Incubate with a suitable secondary antibody.
-
Detect the signal using an appropriate method (e.g., chemiluminescence).
-
Quantify the band intensities to determine the EC50 value.
Visualizations
Caption: Haspin Kinase Signaling Pathway and Inhibition by LDN-192960.
Caption: DYRK2 Kinase Function and Inhibition by LDN-192960.
Caption: General Experimental Workflow for In Vitro Characterization of LDN-192960.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. LDN-192960 - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting ALK2/ALK3 Signaling to Differentiate and Chemo-Sensitize Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LDN-192960 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-192960 hydrochloride is a potent, cell-permeable small molecule that functions as a dual inhibitor of Haspin (Histone H3 associated protein kinase) and Dual-specificity tyrosine-regulated kinase 2 (DYRK2).[1][2] Haspin is a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph).[1][3] DYRK2 is implicated in the regulation of cell cycle progression and protein stability.[4][5][6] By inhibiting these kinases, LDN-192960 serves as a valuable tool for investigating the cellular processes they regulate, including cell division, cell cycle control, and apoptosis. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays.
Mechanism of Action
LDN-192960 is an ATP-competitive inhibitor that targets the kinase activity of both Haspin and DYRK2.[7][8] Inhibition of Haspin leads to a reduction in the phosphorylation of histone H3 at threonine 3, a critical mark for the recruitment of the chromosomal passenger complex (CPC) to centromeres, which is essential for proper chromosome segregation.[1] Inhibition of DYRK2 can affect cell cycle progression, in part by modulating the stability of key regulatory proteins such as c-Jun and c-Myc.[4][5][9] LDN-192960 has been shown to inhibit the proliferation of various cancer cell lines, including neuroblastoma.[1]
Quantitative Data
The following tables summarize the in vitro and in-cell inhibitory activities of LDN-192960.
Table 1: In Vitro Kinase Inhibitory Activity of LDN-192960
| Target Kinase | IC50 (nM) |
| Haspin | 10 |
| DYRK2 | 48 |
| DYRK1A | 100 |
| DYRK3 | 19 |
| CLK1 | 210 |
| PIM1 | 720 |
Data compiled from multiple sources.[1][2]
Table 2: Cellular Activity of LDN-192960
| Cell Line | Assay | Endpoint | EC50 (µM) | Incubation Time |
| HeLa | Histone H3 (Thr3) Phosphorylation | p-H3 | 1.17 | 2 hours |
| HeLa (mitotic) | Histone H3 (Thr3) Phosphorylation | p-H3 | 0.02 | 1 hour |
Data compiled from multiple sources.[2]
Experimental Protocols
Protocol 1: Analysis of Histone H3 Phosphorylation by Western Blot in HeLa Cells
This protocol details the steps to assess the inhibitory effect of LDN-192960 on Haspin kinase activity by measuring the phosphorylation of its substrate, histone H3, at threonine 3.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and Mouse anti-Histone H3 (total)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO). Replace the medium in the wells with the drug-containing medium and incubate for 2-4 hours at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Histone H3 (Thr3) and total Histone H3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Cell Proliferation Assay in Neuroblastoma SK-N-BE(2) Cells
This protocol describes how to measure the effect of LDN-192960 on the proliferation of the neuroblastoma cell line SK-N-BE(2) using a colorimetric assay such as MTT or CCK-8.
Materials:
-
Complete culture medium (e.g., 1:1 mixture of EMEM and Ham's F12 with 10% FBS)[10]
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SK-N-BE(2) cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of LDN-192960 in a complete culture medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the drug dilutions.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/CCK-8 Assay:
-
Add 10-20 µL of MTT or CCK-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate until the formazan crystals are dissolved.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to analyze the effect of LDN-192960 on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
Complete culture medium
-
This compound
-
DMSO
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of LDN-192960 (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
Caption: Haspin Signaling Pathway and Inhibition by LDN-192960.
Caption: DYRK2 Signaling Pathway and Inhibition by LDN-192960.
Experimental Workflows
Caption: Western Blot Workflow for p-H3 Analysis.
Caption: Cell Proliferation Assay Workflow.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role of DYRK family protein kinases as regulators of protein stability in cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK2 priming phosphorylation of c-Jun and c-Myc modulates cell cycle progression in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 9. ovid.com [ovid.com]
- 10. SK-N-BE(2) Cells [cytion.com]
- 11. mskcc.org [mskcc.org]
Preparation of LDN-192960 Hydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of LDN-192960 hydrochloride, a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). Adherence to these guidelines is crucial for ensuring the accurate concentration, stability, and optimal performance of the compound in downstream applications. The following sections detail the necessary materials, equipment, and step-by-step procedures for preparing and storing stock solutions in both dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS).
Chemical Properties and Solubility
This compound is a crystalline solid with a molecular weight of 401.4 g/mol .[1][2] Proper solubilization is key to obtaining reliable experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below. It is critical to note that the hygroscopic nature of DMSO can significantly impact solubility; therefore, the use of fresh, anhydrous DMSO is strongly recommended.[1][3]
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 7.14 mg/mL[1] - 30 mg/mL[2] | ~17.79 mM[1] - ~74.74 mM | Use of ultrasonic bath is recommended to aid dissolution.[1][4] It is crucial to use newly opened, anhydrous DMSO as absorbed moisture can significantly decrease solubility.[1][5] |
| PBS (pH 7.2) | 10 mg/mL[2] | ~24.91 mM | - |
| Methanol | 1 mg/mL[4] | ~2.49 mM | Sonication is recommended.[4] |
| Water | 10 mg/mL[6] | ~24.91 mM | - |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.014 mg of the compound.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the solution is not completely clear, place the tube in an ultrasonic bath for 5-10 minutes.[1][4] Visually inspect the solution to ensure all solid has dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
This protocol describes the dilution of the high-concentration DMSO stock solution into an aqueous buffer for use in cell-based assays or other downstream applications.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution Calculation: Determine the required volume of the DMSO stock solution to achieve the desired final concentration in your aqueous buffer. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, you would need 10 µL of the stock solution.
-
Preparation of Working Solution: Add the appropriate volume of the aqueous buffer (e.g., 990 µL of PBS) to a sterile tube. Add the calculated volume of the DMSO stock solution (e.g., 10 µL) to the buffer.
-
Mixing: Gently vortex or pipette up and down to ensure thorough mixing.
-
Usage: Use the freshly prepared working solution immediately. It is not recommended to store aqueous working solutions for extended periods.
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
-
Solid Form: The solid powder should be stored at -20°C and is stable for at least 4 years.[2]
-
Stock Solutions in DMSO:
-
Aqueous Working Solutions: It is recommended to prepare these solutions fresh for each experiment and not to store them.
Visualized Workflow
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
References
Application Notes: LDN-192960 Hydrochloride in Neuroblastoma Cell Lines
Introduction
LDN-192960 hydrochloride is a potent small molecule compound that functions as a dual inhibitor of Haspin kinase and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2][3] Haspin is a serine/threonine kinase essential for mitosis, specifically for phosphorylating histone H3 at threonine-3 (H3T3ph). This phosphorylation event is critical for positioning the Chromosome Passenger Complex at centromeres, thereby regulating proper chromosome segregation.[4] DYRK family kinases, including DYRK2, are involved in regulating protein stability during the cell cycle and the activity of the proteasome.[4][5] Given the critical roles of these kinases in cell cycle progression and protein homeostasis, their inhibition presents a promising strategy for cancer therapy.[4][6] Research has demonstrated that LDN-192960 strongly inhibits the proliferation of several neuroblastoma (NB) cell lines in a dose-dependent manner, suggesting its potential as a therapeutic agent for this pediatric cancer.[4][6]
Mechanism of Action
LDN-192960 primarily exerts its anti-proliferative effects by inhibiting the catalytic activity of Haspin and DYRK2 by binding to their ATP-binding sites.[5] Inhibition of Haspin leads to a reduction in H3T3 phosphorylation, disrupting mitotic progression.[2][3] The inhibition of DYRK2 can affect cell cycle regulation and proteasome function, further contributing to the suppression of cancer cell growth.[4][5]
Caption: Mechanism of LDN-192960 action in neuroblastoma cells.
Quantitative Data
Table 1: In Vitro Kinase Inhibition Profile of LDN-192960
| Target Kinase | IC50 Value | Notes |
| Haspin | 10 nM | Cell-free assay.[1][2][3] |
| DYRK2 | 48 nM | Cell-free assay.[1][2][3] |
| DYRK2 | 13 nM | At 50 µM ATP.[5] |
| DYRK1A | 0.10 µM | [2][3] |
| DYRK3 | 19 nM | [2][3] |
| CLK1 | 0.21 µM | [2][3] |
| PIM1 | 0.72 µM | [2][3] |
Table 2: Cellular Activity of LDN-192960
| Cell Line | Cell Type | Effect | EC50 / IC50 |
| HeLa (overexpressing Haspin) | Cervical Cancer | Reduction of p-Thr3H3 | 1.17 µM[2][3] |
| HeLa (synchronized in mitosis) | Cervical Cancer | Reduction of p-Thr3H3 | 0.02 µM[2] |
| SK-N-BE(2) | Neuroblastoma | Dose-dependent inhibition of proliferation | Not Specified[4][6] |
| KELLY | Neuroblastoma | Dose-dependent inhibition of proliferation | Not Specified[4][6] |
| SK-N-AS | Neuroblastoma | Dose-dependent inhibition of proliferation | Not Specified[4][6] |
| SK-N-FI | Neuroblastoma | Dose-dependent inhibition of proliferation | Not Specified[4][6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), KELLY)
-
Complete culture medium (e.g., DMEM with 10% FBS)[7]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well plates
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of LDN-192960 in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various LDN-192960 dilutions.[8]
-
Include vehicle control (e.g., DMSO diluted to the highest concentration used for the drug) and untreated control wells.[8]
-
Incubate for 48-72 hours at 37°C with 5% CO2.[8]
-
-
MTT/MTS Reagent Addition:
-
Data Acquisition and Analysis:
-
Shake the plate gently for 15 minutes to ensure complete solubilization (for MTT).[8]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[7][8]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of LDN-192960 and use non-linear regression to determine the IC50 value.
-
Caption: Experimental workflow for cell viability (IC50) determination.
Protocol 2: Western Blot for Phospho-Histone H3 (Thr3) Analysis
This protocol is designed to confirm the inhibitory effect of LDN-192960 on its direct target, Haspin kinase, by measuring the phosphorylation level of its substrate, Histone H3.
Materials:
-
Neuroblastoma cells
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[8]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3), Rabbit anti-total Histone H3, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed neuroblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of LDN-192960 (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours).[8]
-
Wash cells twice with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer.[8]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[8]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel.[7]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phospho-Histone H3, normalized to total Histone H3 and the loading control.
-
Caption: Western blot workflow for p-Histone H3 analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Using LDN-192960 Hydrochloride to Unravel Mitotic Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-192960 hydrochloride is a potent and selective small molecule inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2), two kinases implicated in the regulation of mitotic progression.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical tool to investigate the molecular mechanisms governing mitosis. The information presented herein is intended to guide researchers in designing and executing experiments to dissect the roles of Haspin and DYRK2 in cell cycle control, chromosome dynamics, and spindle assembly.
Introduction
Mitotic progression is a tightly regulated process ensuring the faithful segregation of genetic material to daughter cells. Protein kinases play a pivotal role in orchestrating the complex series of events during mitosis. Haspin kinase is crucial for the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a modification essential for the recruitment of the chromosomal passenger complex (CPC) to the centromere, which in turn regulates chromosome alignment and segregation. DYRK2 has been implicated in various cellular processes, including cell cycle regulation and proteasome activity.[5][6] this compound, by inhibiting both Haspin and DYRK2, offers a powerful means to probe their functions in mitotic control.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase activity of Haspin and DYRK2.[7] Inhibition of Haspin leads to a reduction in H3T3ph, resulting in the mislocalization of the CPC and subsequent defects in chromosome alignment and segregation. Inhibition of DYRK2 by LDN-192960 has been shown to suppress the phosphorylation of targets such as RPT3, a subunit of the 26S proteasome, which can impact protein degradation and cell cycle progression.[5][7]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of LDN-192960
| Kinase Target | IC50 (nM) |
| Haspin | 10 |
| DYRK2 | 48 |
| DYRK1A | 100 |
| DYRK3 | 19 |
| CLK1 | 210 |
| PIM1 | 720 |
Data compiled from multiple sources.[1][2][4]
Table 2: Cellular Activity of LDN-192960
| Cell Line | Assay | EC50 (µM) | Treatment Conditions |
| HeLa | Reduction of p-Thr3H3 levels | 0.02 | 1-hour incubation with nocodazole and MG132 |
| HeLa | Reduction of p-Thr3H3 (Haspin overexpression) | 1.17 | 2-hour incubation |
| HEK293T | Suppression of RPT3-Thr25 phosphorylation | 1-10 (Maximal effect) | 2-hour incubation (transient DYRK2-FLAG expression) |
Data compiled from multiple sources.[2][7]
Signaling Pathways and Experimental Workflow
Haspin Signaling Pathway in Mitosis
Caption: LDN-192960 inhibits Haspin, preventing H3T3ph and CPC localization.
Experimental Workflow for Studying Mitotic Progression
Caption: Workflow for analyzing the effects of LDN-192960 on mitosis.
Experimental Protocols
Protocol 1: Inhibition of Histone H3 Phosphorylation in Mitotic Cells
Objective: To determine the effective concentration of LDN-192960 for inhibiting Haspin kinase activity in cultured cells.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Nocodazole
-
MG132
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: anti-phospho-Histone H3 (Thr3)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Plate HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Cell Synchronization: Treat cells with nocodazole (e.g., 100 ng/mL) for 12-16 hours to arrest them in mitosis. Add MG132 (e.g., 20 µM) for the last 1-2 hours to prevent mitotic exit.
-
LDN-192960 Treatment: Prepare a serial dilution of this compound in culture medium (e.g., 0.01, 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
Replace the medium with the drug-containing medium and incubate for 1 hour.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-Histone H3 (Thr3) primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate chemiluminescent substrate.
-
Normalize the signal to a loading control (e.g., total Histone H3 or GAPDH).
-
Protocol 2: Analysis of Mitotic Defects by Immunofluorescence
Objective: To visualize the effects of LDN-192960 on chromosome alignment and spindle formation.
Materials:
-
U2OS or HeLa cells grown on coverslips
-
Complete culture medium
-
Thymidine
-
This compound
-
DMSO
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-α-tubulin, anti-Aurora B
-
Secondary antibodies (fluorescently conjugated)
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on sterile coverslips in a 24-well plate.
-
Cell Synchronization: Synchronize cells at the G1/S boundary by treating with thymidine (e.g., 2 mM) for 16-24 hours. Release from the block by washing with fresh medium.
-
LDN-192960 Treatment: Add LDN-192960 at the desired concentration (e.g., 1 µM) or DMSO to the fresh medium after release.
-
Fixation: After 8-12 hours (time to reach mitosis), fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining:
-
Block with blocking solution for 1 hour.
-
Incubate with primary antibodies (e.g., anti-α-tubulin for spindle, anti-Aurora B for CPC) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently conjugated secondary antibodies for 1 hour at room temperature.
-
Counterstain the DNA with DAPI.
-
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. Analyze for defects in chromosome alignment, spindle morphology, and Aurora B localization.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of LDN-192960 on cell cycle progression.
Materials:
-
Asynchronously growing cells (e.g., HCT116, HeLa)
-
Complete culture medium
-
This compound
-
DMSO
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (with RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of LDN-192960 or DMSO for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase may indicate a mitotic block.
Troubleshooting
-
Low Inhibition of H3T3ph: Ensure cells are well-synchronized in mitosis, as Haspin activity is highest during this phase. Check the activity of LDN-192960 stock solution.
-
High Cell Death: High concentrations of LDN-192960 may induce cytotoxicity. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.
-
Variability in Results: Cell synchronization efficiency can vary. Always check the synchrony of your cell population. Passage number and cell density can also influence results.
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of Haspin and DYRK2 in mitotic progression. The protocols outlined in this document provide a framework for investigating its effects on key mitotic events. By carefully designing and executing these experiments, researchers can gain deeper insights into the complex regulatory networks that ensure accurate cell division.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: LDN-192960 Hydrochloride in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
LDN-192960 hydrochloride is a potent small molecule inhibitor targeting Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2)[1][2][3][4]. Haspin is a serine/threonine kinase crucial for mitotic progression through the phosphorylation of histone H3 at threonine 3 (H3T3ph), which is essential for the proper localization of the chromosomal passenger complex[5]. DYRK2 is implicated in various cellular processes, including cell cycle regulation and proteasome activity[5][6]. The dual inhibitory action of LDN-192960 makes it a valuable tool for cancer research and a potential therapeutic agent[5]. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) and subsequent validation assays.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized against a panel of kinases. The following table summarizes the key quantitative data.
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| Haspin | 10 | In vitro TR-FRET assay | [1][2][3][4] |
| DYRK2 | 48 | In vitro TR-FRET assay | [1][2][3][4] |
| DYRK2 | 13 | In vitro kinase assay (50 µM ATP) | [6] |
| DYRK1A | 100 | Not specified | [2][3] |
| DYRK3 | 19 | Not specified | [2][3] |
| CLK1 | 210 | Not specified | [2][3] |
| PIM1 | 720 | Not specified | [2][3] |
| TRKB | 720 | Not specified | [7] |
| ROS | >91,000 | Not specified | [7] |
| HIPK1 | >91,000 | Not specified | [7] |
| HIPK2 | >91,000 | Not specified | [7] |
| PIM-2 | >91,000 | Not specified | [7] |
| Cell-Based Assay | EC50 (µM) | Cellular Context | Reference |
| Inhibition of p-Thr3H3 | 1.17 | HeLa cells overexpressing Haspin | [2][3] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of Haspin and DYRK2, thereby disrupting downstream signaling events crucial for cell cycle progression and protein stability.
References
Application Notes and Protocols for Assessing LDN-192960 Hydrochloride Efficacy in Tumor Xenografts
Introduction
LDN-192960 hydrochloride is a potent small molecule inhibitor with a dual mechanism of action, targeting both Haspin and Dual-specificity tyrosine-regulated kinase 2 (DYRK2).[1][2] Both kinases are implicated in cancer progression, making LDN-192960 a compound of interest for oncological research. Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3), which is essential for proper chromosome alignment and segregation.[1][2] DYRK2 is involved in various cellular processes, including cell cycle regulation and protein stability, and its inhibition can disrupt cancer cell survival pathways.[3][4] Preclinical studies have demonstrated the potential of LDN-192960 in treating cancers such as triple-negative breast cancer (TNBC) and multiple myeloma (MM) by impeding tumor progression.[4][5]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in tumor xenograft models, specifically focusing on TNBC and MM.
Mechanism of Action Signaling Pathways
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo activities of LDN-192960.
Table 1: In Vitro Inhibitory Activity of LDN-192960
| Target Kinase | IC50 (nM) | Reference |
| Haspin | 10 | [1][2] |
| DYRK2 | 48 | [1][2] |
Table 2: In Vivo Efficacy of LDN-192960 in a Multiple Myeloma Xenograft Model
| Cell Line | Mouse Strain | Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Reduction | Survival Benefit | Reference |
| MM.1S | J:NU nude | Vehicle | - | 3 times a week (i.p.) | N/A | - | [6] |
| MM.1S | J:NU nude | LDN-192960 | 50 | 3 times a week (i.p.) | Dramatic reduction | Not reported | [6] |
| 5TGM1-GFP | Allograft | Vehicle | - | Not specified | N/A | Mean survival: 19 days | [6] |
| 5TGM1-GFP | Allograft | LDN-192960 | 50 | 3 times a week (i.p.) | Not reported | Mean survival: 28.5 days | [6] |
Note: While LDN-192960 has been reported to reduce tumor burden in TNBC mouse models, specific quantitative data on tumor volume was not available in the reviewed literature.[5]
Experimental Protocols
Protocol 1: Orthotopic Triple-Negative Breast Cancer (TNBC) Xenograft Model
This protocol describes the establishment of an orthotopic xenograft model using MDA-MB-231 human breast adenocarcinoma cells to evaluate the in vivo efficacy of LDN-192960.[7][8]
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Basement membrane matrix
-
6-week-old female athymic nude mice
-
This compound
-
Vehicle solution (e.g., sterile saline or as recommended by the manufacturer)
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in a T75 flask with complete growth medium at 37°C and 5% CO2.[7]
-
Cell Preparation for Implantation:
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.[7]
-
Neutralize trypsin with complete medium and centrifuge the cell suspension to pellet the cells.[7]
-
Resuspend the cell pellet in cold PBS and count the cells.
-
Adjust the cell concentration to 20 x 10^6 cells/mL in a cold solution of PBS containing 25% basement membrane matrix.[7]
-
-
Orthotopic Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow tumors to grow for 7-10 days before the first measurement.[7]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer LDN-192960 or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection). Based on studies with similar compounds, a starting dose could be in the range of 25-50 mg/kg, administered daily or multiple times per week.[6]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Protocol 2: Subcutaneous Multiple Myeloma (MM) Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model using MM.1S cells.[6]
Materials:
-
MM.1S cells
-
Appropriate culture medium
-
6-8 week old female immunodeficient mice (e.g., J:NU nude or NOD/SCID)
-
This compound
-
Vehicle solution
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture and harvest MM.1S cells as described for the TNBC model.
-
Subcutaneous Implantation: Inject a suspension of MM.1S cells (e.g., 2 x 10^6 cells in 100 µL of PBS) subcutaneously into the flank of each mouse.[9]
-
Tumor Growth and Treatment:
-
Monitor tumor growth with calipers.
-
Once tumors are palpable and have reached a specified volume, randomize the mice into treatment groups.
-
Administer LDN-192960 (e.g., 50 mg/kg) or vehicle via intraperitoneal injection three times a week.[6]
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
At the study endpoint, collect tumors for weight and downstream analysis.
-
For survival studies, monitor mice until they meet predefined humane endpoints.
-
Experimental Workflow Diagram
References
- 1. Inhibition of growth and metastasis of triple-negative breast cancer targeted by Traditional Chinese Medicine Tubeimu in orthotopic mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
Troubleshooting & Optimization
Navigating the Nuances of LDN-192960 Hydrochloride Solubility: A Technical Guide
For researchers, scientists, and drug development professionals working with the dual Haspin and DYRK2 kinase inhibitor, LDN-192960 hydrochloride, achieving consistent and accurate experimental results hinges on proper handling and dissolution. This technical support center provides a comprehensive guide to the solubility of this compound in DMSO and aqueous solutions, offering troubleshooting advice and detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies between different suppliers, typically ranging from approximately 7 mg/mL to 30 mg/mL. This variability can be attributed to factors such as the purity of the compound and the quality of the DMSO used. It is crucial to consult the certificate of analysis provided by your supplier for lot-specific solubility data.
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound exhibits moderate solubility in aqueous solutions. In phosphate-buffered saline (PBS) at a pH of 7.2, the solubility is consistently reported to be around 10 mg/mL.[1] Solubility in water is also in a similar range.
Q3: Are there any special considerations when preparing a stock solution in DMSO?
A3: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound. Therefore, it is imperative to use fresh, anhydrous DMSO and to keep the container tightly sealed. For compounds that are difficult to dissolve, ultrasonication can be beneficial.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. Consult your supplier's datasheet for specific recommendations on storage duration.
Solubility Data Summary
For a clear comparison, the following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| DMSO | 7.14 - 30 | 17.79 - 74.7 | Solubility can be influenced by DMSO quality. Ultrasonication may be required. |
| PBS (pH 7.2) | 10 | ~24.9 | |
| Water | ~10 | ~24.9 |
Molecular Weight of this compound is approximately 401.35 g/mol .
Troubleshooting Guide
Encountering solubility issues can be a frustrating roadblock in an experiment. This guide addresses common problems and provides actionable solutions.
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO at the expected concentration. | 1. Hygroscopic DMSO: The DMSO may have absorbed moisture from the atmosphere. 2. Low-quality DMSO: The purity of the DMSO may be insufficient. 3. Incomplete dissolution: The compound may require more energy to dissolve. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Gently warm the solution to 37°C and/or use an ultrasonic bath for 10-15 minutes to aid dissolution. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | 1. Exceeding aqueous solubility: The final concentration in the aqueous buffer is higher than the compound's solubility limit in that medium. 2. "Salting out" effect: High salt concentrations in the buffer can decrease the solubility of the compound. | 1. Ensure the final concentration in the aqueous buffer is below 10 mg/mL. 2. Prepare a more dilute DMSO stock solution to minimize the amount of DMSO introduced into the aqueous medium. 3. Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo experiments, as per established protocols. |
| Variability in experimental results between batches. | 1. Inconsistent stock solution concentration: Incomplete dissolution of the compound leads to a lower actual concentration. 2. Degradation of the compound: Improper storage of the stock solution can lead to degradation. | 1. Visually confirm the complete dissolution of the compound in the stock solution before use. 2. Always aliquot stock solutions and store them properly at -20°C or -80°C to maintain stability. |
Experimental Protocols
Adherence to standardized protocols is key to reproducible research.
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.01 mg of the compound.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
Protocol for Diluting into Aqueous Buffer for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): Perform any necessary intermediate dilutions in DMSO to achieve the desired concentration range for your experiment.
-
Final Dilution: Directly add the required volume of the DMSO stock solution (or the intermediate dilution) to your pre-warmed cell culture medium or aqueous buffer. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Mix immediately by gentle pipetting or swirling.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the context in which this compound is used, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: this compound inhibits Haspin/DYRK2, disrupting a key mitotic signaling pathway.
Caption: A typical experimental workflow for using this compound in research.
References
Long-term stability and proper storage of LDN-192960 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and proper storage of LDN-192960 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A1: For long-term storage, it is recommended to store the solid form of this compound at -20°C, where it can be stable for up to 3 years.[1][2] For shorter periods, storage at 4°C is also acceptable for up to 2 years.[2][3] Always keep the compound in a tightly sealed container, away from moisture.[4]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][5][6] It is also soluble in PBS (pH 7.2).[6] When using DMSO, it is crucial to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[5][7]
Q3: How should I prepare a stock solution?
A3: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom. Prepare your stock solution by dissolving the compound in the appropriate solvent. If you encounter solubility issues, sonication or vortexing can aid in dissolution.[1]
Q4: What are the recommended storage conditions for stock solutions?
A4: Stock solutions of this compound should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[5] For long-term storage, it is recommended to store stock solutions at -80°C, where they can be stable for up to one year.[1] For shorter-term storage, -20°C is also acceptable for up to one month.[4][5]
Q5: Can I store stock solutions at 4°C?
A5: While one source suggests that a clear solution can be stored at 4°C for up to a week, it is generally not recommended for long-term storage as it may lead to a loss of efficacy.[1] If you observe any precipitation or cloudiness, the solution should not be used.
Storage Stability Data
Solid Form:
| Storage Temperature | Stability Duration |
| -20°C | ≥ 4 years[6] |
| -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years[2][3] |
Solution Form (in Solvent):
| Storage Temperature | Stability Duration |
| -80°C | Up to 1 year[1] |
| -80°C | Up to 6 months[4][5] |
| -20°C | Up to 1 month[4][5] |
| 4°C | Up to 1 week (with caution)[1] |
Troubleshooting Guide
Issue: The compound won't dissolve in the solvent.
-
Possible Cause: The concentration you are trying to achieve is higher than the compound's solubility in that solvent.
-
Possible Cause: The solvent has absorbed moisture (especially DMSO).
-
Possible Cause: Insufficient mixing.
-
Solution: Use sonication or vortexing to aid dissolution.[1]
-
Issue: The solution is cloudy or has precipitated after storage.
-
Possible Cause: The compound has come out of solution due to storage at a lower temperature or the storage duration has been exceeded.
-
Solution: Before use, allow the vial to warm to room temperature and vortex to try and redissolve the precipitate. If it does not redissolve, it is recommended to prepare a fresh stock solution.
-
-
Possible Cause: The stock solution was not prepared at a sufficiently high concentration to remain stable.
-
Solution: Ensure your stock solution is prepared according to the recommended solubility guidelines.
-
Issue: I am seeing reduced or no activity in my experiments.
-
Possible Cause: The compound may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Solution: Always aliquot stock solutions into single-use vials.[5] Ensure you are following the recommended storage temperatures and durations. Prepare a fresh stock solution from solid material if degradation is suspected.
-
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) in your assay is too high and is causing cellular toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell-based assays is kept low (typically below 0.5%). Run a vehicle control with the same concentration of solvent to assess its effect.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of hydrochloride salt is approximately 401.35 g/mol ). For 1 mg of compound, you would add approximately 249 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Decision tree for troubleshooting common issues with this compound.
Caption: General factors that can contribute to the degradation of small molecule inhibitors in solution. Specific degradation pathways for this compound are not publicly documented.
References
How to minimize off-target effects with LDN-192960 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LDN-192960 hydrochloride, a potent dual inhibitor of Haspin and DYRK2 kinases. This guide offers troubleshooting advice and detailed protocols to help minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor known to potently target Haspin (IC50 = 10 nM) and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2) (IC50 = 48 nM).[1][2] Haspin is a serine/threonine kinase crucial for histone H3 phosphorylation at threonine 3 (H3T3ph) during mitosis, playing a key role in chromosome alignment and segregation.[3][4] DYRK2 is involved in various cellular processes, including cell cycle regulation, proteasomal regulation, and signal transduction.[5][6]
Q2: What are the known off-target effects of this compound?
While potent against its primary targets, this compound exhibits activity against other kinases, particularly at higher concentrations. It is crucial to be aware of these off-target effects to avoid misinterpretation of experimental data. Key off-targets include other members of the DYRK family and other kinases.[7][8][9]
Q3: How can I minimize off-target effects in my experiments with this compound?
Minimizing off-target effects is critical for obtaining reliable and interpretable results. Here are several strategies you can employ:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Use Orthogonal Approaches: Confirm your findings using structurally and mechanistically different inhibitors targeting the same pathway, or by using genetic approaches like siRNA or CRISPR-Cas9 to validate the target.
-
Perform Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.[2] Additionally, using a structurally related but inactive compound, if available, can help distinguish on-target from off-target effects.
-
Characterize the Phenotype: Thoroughly compare the observed phenotype with the known consequences of inhibiting Haspin or DYRK2. Any discrepancies may point towards off-target activity.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Instability/Degradation | 1. Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[1] 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C for long-term stability.[7][8] | Consistent compound potency and reproducible experimental results. |
| Off-Target Effects | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Validate findings with a structurally different Haspin/DYRK2 inhibitor or with genetic knockdown (siRNA/CRISPR) of the target proteins.[10] 3. Conduct a kinase selectivity screen to identify other kinases inhibited at the concentrations used in your experiments.[11][12] | Confirmation that the observed phenotype is due to inhibition of the intended target. |
| Cell Line Specific Effects | 1. Test the effect of LDN-192960 in multiple cell lines. 2. Characterize the expression levels of Haspin and DYRK2 in your cell line of interest. | Understanding whether the observed effects are cell-type specific or more general. |
Issue 2: High levels of cellular toxicity.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Concentration Too High | 1. Titrate down the concentration of LDN-192960 to the lowest level that still produces the desired on-target effect. | Reduced cytotoxicity while maintaining the on-target phenotype. |
| Off-Target Toxicity | 1. Compare the toxic effects with those of other structurally different inhibitors for the same target. 2. If toxicity persists across different inhibitors, it may be an on-target effect. If not, it is likely off-target. | Identification of whether toxicity is an on-target or off-target effect. |
| Solvent Toxicity | 1. Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells (typically <0.1%).[2] 2. Include a vehicle-only control in all experiments. | Elimination of the solvent as the source of cytotoxicity. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and known off-targets.
| Kinase | IC50 (nM) | Reference |
| On-Targets | ||
| Haspin | 10 | [1][2] |
| DYRK2 | 48 | [1][2] |
| Known Off-Targets | ||
| DYRK1A | 100 | [7][8] |
| DYRK3 | 19 | [7][8] |
| CLK1 | 210 | [7][8] |
| PIM1 | 720 | [7][8] |
Experimental Protocols
Protocol 1: Dose-Response Determination in Cell Culture
Objective: To determine the optimal concentration of this compound for inhibiting the target kinase (Haspin or DYRK2) with minimal off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare a series of dilutions in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the specific assay.[13]
-
Endpoint Analysis: Assess the on-target effect. For Haspin inhibition, this can be the phosphorylation level of Histone H3 at Threonine 3 (p-H3T3), which can be measured by Western blot or immunofluorescence. For DYRK2, a downstream substrate's phosphorylation can be monitored.
-
Data Analysis: Plot the on-target effect as a function of the inhibitor concentration and determine the EC50 (half-maximal effective concentration). The optimal concentration for further experiments should be at or slightly above the EC50, where the on-target effect is significant but the potential for off-target effects is minimized.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target proteins (Haspin or DYRK2) in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at a chosen concentration or a vehicle control (DMSO) for a specific duration (e.g., 1 hour) to allow for cellular uptake and target binding.[14]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (Haspin or DYRK2) in the soluble fraction by Western blot.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[14]
Protocol 3: Target Validation using CRISPR-Cas9
Objective: To validate that the observed cellular phenotype is a direct result of the inhibition of the intended target (Haspin or DYRK2).
Methodology:
-
gRNA Design: Design guide RNAs (gRNAs) that specifically target the gene encoding for Haspin or DYRK2.
-
CRISPR-Cas9 Delivery: Introduce the gRNAs along with the Cas9 nuclease into the cells using a suitable delivery method (e.g., lentiviral transduction or plasmid transfection).
-
Knockout Verification: Select and expand cell clones and verify the knockout of the target gene by Western blot, PCR, or sequencing.
-
Phenotypic Analysis: Treat the knockout cells and wild-type control cells with this compound.
-
Data Analysis: If the phenotype observed with this compound in wild-type cells is absent in the knockout cells, it strongly suggests that the phenotype is an on-target effect.
Mandatory Visualizations
Caption: A logical workflow for minimizing and validating off-target effects of this compound.
Caption: The inhibitory effect of LDN-192960 on the Haspin signaling pathway during mitosis.
Caption: The role of DYRK2 in cellular signaling and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Optimizing the working concentration of LDN-192960 hydrochloride for kinase assays
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing LDN-192960 hydrochloride in kinase assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate the optimization of your experiments and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Haspin (IC50 = 10 nM) and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2) (IC50 = 48 nM).[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases to block their catalytic activity.[5]
Q2: What is the recommended starting concentration range for this compound in a kinase assay?
A2: For in vitro kinase assays, a common starting point is to test a wide concentration range around the IC50 values of the target kinases. A serial dilution from 1 µM down to the low nanomolar or picomolar range is advisable to generate a complete dose-response curve. For cell-based assays, effective concentrations have been observed in the range of 0.02 µM to 5 µM, depending on the cell line and experimental conditions.[2]
Q3: What are the known off-target effects of this compound?
A3: While relatively selective, this compound can inhibit other kinases, especially at higher concentrations. Potent off-target inhibition (IC50 < 1 µM) has been observed for CLK1, DYRK1A, DYRK3, and PIM1.[2] It is crucial to consider these off-target effects when interpreting experimental results. Kinome profiling can provide a broader understanding of the inhibitor's selectivity.[6]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[7] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[8] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To maintain the integrity of the compound, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: I am observing high variability in my assay results. What are the common causes?
A5: High variability in kinase assays can arise from several factors, including inaccurate pipetting, improper mixing of reagents, temperature fluctuations, and edge effects in microplates.[2] Ensuring proper calibration of pipettes, thorough mixing of all solutions, maintaining a stable incubation temperature, and avoiding the use of the outer wells of the assay plate can help mitigate this issue.
Data Presentation
Table 1: Inhibitory Activity of this compound Against Primary and Off-Target Kinases
| Kinase Target | IC50 Value | Reference |
| Haspin | 10 nM | [1][3][4] |
| DYRK2 | 48 nM | [1][3][4] |
| DYRK2 | 13 nM (at 50 µM ATP) | [5] |
| DYRK2 | 53 nM | [9][10] |
| CLK1 | 0.21 µM | [2] |
| DYRK1A | 0.10 µM | [2] |
| DYRK3 | 19 nM | [2] |
| PIM1 | 0.72 µM | [2] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration (EC50) | Reference |
| HeLa (overexpressing Haspin) | Reduction of p-Thr3H3 | 1.17 µM | [2] |
| HeLa (synchronized in mitosis) | Reduction of p-Thr3H3 | 0.02 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro TR-FRET Haspin Kinase Assay
This protocol is adapted from a described method for assessing Haspin kinase activity.[3]
Reagents:
-
MBP-Haspin (recombinant enzyme)
-
Biotinylated H3(1-21) peptide (substrate)
-
This compound (inhibitor)
-
ATP
-
Kinase Buffer (50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
Stop Solution (50 mM EDTA)
-
Detection Reagents: Europium-labeled anti-Histone H3T3ph antibody and Streptavidin-APC
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2 µL of the diluted inhibitor solutions.
-
Add 3 µL of a solution containing MBP-Haspin (final concentration ~0.05 nM) and biotinylated H3(1-21) peptide (final concentration ~0.1 µM, at Km) in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration ~200 µM, near Km).
-
Incubate the plate for 10 minutes at room temperature.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Add 10 µL of a solution containing the detection reagents (2 nM Europium-labeled anti-Histone H3T3ph antibody and 40 nM Streptavidin-APC).
-
Incubate for 2 hours at room temperature.
-
Measure the TR-FRET signal using a compatible plate reader.
Protocol 2: General In Vitro DYRK2 Kinase Assay (Luminescence-Based)
This is a general protocol that can be adapted for DYRK2, measuring ATP consumption.
Reagents:
-
Recombinant DYRK2 enzyme
-
Suitable peptide substrate for DYRK2 (e.g., a peptide containing the consensus phosphorylation motif)
-
This compound (inhibitor)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the diluted inhibitor or vehicle control to the wells of a white, opaque 96-well plate.
-
Add the DYRK2 enzyme and substrate solution to each well. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal will be inversely proportional to kinase activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low kinase activity | Inactive enzyme | - Ensure proper storage and handling of the kinase. - Perform a positive control with a known activator or substrate. - Test a new batch of enzyme. |
| Suboptimal ATP concentration | - Determine the Km of ATP for your kinase and use a concentration at or near this value for inhibition studies.[3] | |
| Incorrect buffer composition | - Optimize pH, salt, and detergent concentrations. | |
| High background signal | Contaminated reagents | - Use fresh, high-purity reagents. |
| Non-specific binding | - Add a carrier protein like BSA to the buffer. | |
| Assay interference by the compound | - Test for compound autofluorescence or quenching in fluorescence-based assays. | |
| Inconsistent IC50 values | Inconsistent cell passage number or health | - Use cells within a consistent and low passage number range.[11] |
| Degradation of the inhibitor | - Prepare fresh dilutions of this compound for each experiment from a properly stored stock.[11] | |
| Variation in incubation times | - Ensure precise and consistent timing for all incubation steps. | |
| Observed effect is not due to target inhibition | Off-target effects | - Validate findings using a structurally different inhibitor for the same target. - Use genetic approaches like siRNA or CRISPR to confirm the target's role. - Profile the inhibitor against a broad kinase panel.[6] |
Visualizations
Caption: Haspin signaling pathway in mitosis.
Caption: Overview of DYRK2 signaling pathways.
Caption: General workflow for an in vitro kinase assay.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Functional Roles of DYRK2 as a Tumor Regulator | MDPI [mdpi.com]
- 10. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing degradation of LDN-192960 hydrochloride in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the stability and use of LDN-192960 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: LDN-192960 is a potent inhibitor of Haspin kinase and Dual-specificity tyrosine-regulated kinase 2 (DYRK2), with IC50 values of 10 nM and 48 nM, respectively.[1][2][3] It also shows inhibitory activity against other DYRK family members, such as DYRK1A, and to a lesser extent, affects the BMP signaling pathway.[4][5]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3] It is important to use fresh, high-quality DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[2]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial for maintaining the stability of this compound. Recommendations are summarized in the table below. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.[2]
Q4: My this compound precipitated out of the aqueous buffer after dilution from a DMSO stock. What can I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are some steps to address this:
-
Lower the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your experiment.
-
Use a fresh DMSO stock: DMSO can absorb moisture, which can affect the solubility of the compound upon dilution.
-
Adjust the pH of your buffer: The solubility of this compound may be pH-dependent. Experiment with slight pH adjustments to your buffer.
-
Incorporate a surfactant: In some cases, a small amount of a biocompatible surfactant, like Tween-20 or Pluronic F-68, can help to maintain the solubility of the compound in aqueous solutions.
Q5: I suspect my this compound is degrading in my experimental buffer. How can I minimize this?
A5: To minimize degradation, it is recommended to prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods. The choice of buffer can also be critical; for instance, Tris buffers show a more significant pH change with temperature fluctuations compared to HEPES buffers, which could potentially affect compound stability.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock solution or experimental buffer. | Prepare fresh stock solutions in high-quality DMSO regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare working dilutions in aqueous buffer immediately before use. |
| Precipitation of the compound in the experimental buffer. | Lower the final concentration of this compound. Ensure the DMSO concentration in the final solution is minimal and consistent across experiments. Consider using a different buffer system or adding a surfactant. | |
| Loss of inhibitory activity | Compound degradation due to improper storage or handling. | Review storage conditions for both powder and stock solutions (see table below). Avoid prolonged exposure to light and extreme temperatures. |
| pH instability of the experimental buffer affecting the compound. | Use a buffer with a stable pKa at your experimental temperature. For example, HEPES is generally more temperature-stable than Tris-HCl.[6][7][8] | |
| Unexpected off-target effects | High concentrations of the inhibitor leading to non-specific binding. | Perform dose-response experiments to determine the lowest effective concentration. |
| Crosstalk with other signaling pathways. | Be aware of the known off-targets of LDN-192960, such as other DYRK family kinases and its effect on the BMP signaling pathway.[4][5] |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability | Source |
| Powder | -20°C | Up to 3 years | [3][9] |
| 4°C | Up to 2 years | [3] | |
| In DMSO | -80°C | Up to 1 year | [2] |
| -20°C | Up to 1 month | [2][3][9] |
Table 2: Solubility of LDN-192960
| Solvent | Solubility | Notes | Source |
| DMSO | ~5.5 mg/mL (16.75 mM) | Sonication may be required. | [1] |
| Methanol | ~1 mg/mL (3.04 mM) | Sonication may be required. | [1] |
| Water | 66 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and, if necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Use of this compound in Cell Culture
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium appropriate for your cell line
-
Cells plated at the desired density
-
-
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Immediately before treating the cells, prepare a fresh intermediate dilution of the stock solution in pre-warmed cell culture medium. The concentration of this intermediate dilution should be such that the final DMSO concentration in the cell culture wells is less than 0.1% to avoid solvent toxicity.
-
Gently mix the intermediate dilution by pipetting.
-
Add the appropriate volume of the final dilution to your cell culture plates.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO (without the inhibitor) to a separate set of wells.
-
Incubate the cells for the desired period.
-
Mandatory Visualization
Caption: Inhibition of Haspin and DYRK2 by LDN-192960.
Caption: Inhibition of BMP signaling by LDN-192960 analogues.
References
- 1. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 6. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. medkoo.com [medkoo.com]
Technical Support Center: Troubleshooting Inconsistent Results in LDN-192960 Hydrochloride Experiments
Welcome to the technical support center for LDN-192960 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this potent Haspin and DYRK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor that primarily targets two kinases: Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). It exhibits high potency with IC50 values of 10 nM for Haspin and 48 nM for DYRK2. By inhibiting these kinases, this compound disrupts critical cellular processes, particularly those related to cell cycle progression and mitosis.
Q2: What are the known off-target effects of this compound?
A2: While this compound is a potent inhibitor of Haspin and DYRK2, it can exhibit off-target activity against other kinases, especially at higher concentrations. Notable off-targets include other members of the DYRK family (such as DYRK1A and DYRK3) and PIM kinases. It is crucial to consider these off-target effects when interpreting experimental results, particularly when unexpected phenotypes are observed.
Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A3: Inconsistent IC50 values are a common issue in cell-based assays with kinase inhibitors. Several factors can contribute to this variability:
-
Cell Line Integrity: Ensure the authenticity and health of your cell lines. Use cells with a consistent and low passage number, as genetic drift can alter drug sensitivity.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. It is crucial to optimize and maintain a consistent seeding density for each cell line.
-
Inhibitor Stability and Storage: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions to prevent degradation.
-
Assay-Dependent Artifacts: Different cell viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Some inhibitors may interfere with the assay chemistry itself. It is advisable to validate findings using an alternative viability assay that relies on a different principle.
Q4: I am observing a phenotype that is not consistent with the known functions of Haspin or DYRK2. What could be the reason?
A4: This could be due to the off-target effects of this compound, especially if you are using high concentrations of the inhibitor. It is recommended to perform a dose-response experiment to determine the optimal concentration for inhibiting the target kinases with minimal off-target effects. Additionally, consider using a more selective inhibitor as a control if available, or validate your findings using genetic approaches such as siRNA or CRISPR-Cas9 to knockdown Haspin or DYRK2.
Troubleshooting Guides
In Vitro Kinase Assays
Issue: High background signal or low signal-to-noise ratio in the kinase assay.
| Possible Cause | Suggested Solution |
| Suboptimal ATP Concentration | The inhibitory activity of ATP-competitive inhibitors like LDN-192960 is sensitive to the ATP concentration in the assay. Determine the Km of ATP for your kinase and use an ATP concentration at or near the Km. |
| Inactive Enzyme | Ensure that the kinase enzyme is active. Use a fresh batch of enzyme or test its activity with a known substrate and positive control inhibitor. |
| Assay Buffer Composition | The composition of the assay buffer, including salt concentration and pH, can affect enzyme activity. Optimize the buffer conditions for your specific kinase. |
Cell-Based Assays
Issue: No significant decrease in the phosphorylation of a known downstream substrate of Haspin or DYRK2 after treatment with this compound.
| Possible Cause | Suggested Solution |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inhibiting the target kinase in your specific cell line. |
| Poor Antibody Quality | Validate your phospho-specific antibody using appropriate controls, such as cells treated with a phosphatase or a positive control lysate. |
| Redundant Kinase Activity | Other kinases may phosphorylate the same substrate. Confirm the role of Haspin or DYRK2 by observing the effect of the inhibitor in cells where the target kinase has been knocked down or knocked out. |
In Vivo Animal Studies
Issue: High toxicity or adverse effects observed in animal models at predicted efficacious doses.
| Possible Cause | Suggested Solution |
| Formulation and Administration Issues | The vehicle used for administration may not be optimal, leading to poor solubility, precipitation, or inconsistent absorption. Re-evaluate the formulation and consider using solubility-enhancing excipients. |
| Off-Target Toxicities | The observed toxicity may be due to the inhibition of off-target kinases. Conduct a maximum tolerated dose (MTD) study to identify the highest dose that can be administered without causing dose-limiting toxicities. |
| Species-Specific Metabolism | The drug may be metabolized into toxic byproducts in the animal model. Include a vehicle control group in your study to rule out the contribution of the formulation vehicle to toxicity. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Haspin | 10 |
| DYRK2 | 48 |
| DYRK1A | 100 |
| DYRK3 | 19 |
| CLK1 | 210 |
| PIM1 | 720 |
Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration.
Experimental Protocols
Protocol 1: In Vitro TR-FRET Haspin Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound against Haspin kinase.
Materials:
-
Recombinant Haspin kinase
-
Biotinylated Histone H3 (1-21) peptide substrate
-
This compound
-
ATP
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
Europium-labeled anti-phospho-Histone H3 (Thr3) antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 3 µL of a solution containing
Best practices for handling and disposing of LDN-192960 hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of LDN-192960 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2] It is an active pharmaceutical ingredient (API) often used in cancer research.
2. What are the primary targets of this compound?
The primary targets of this compound are Haspin kinase and DYRK2, with IC50 values of 10 nM and 48 nM, respectively.[1][2]
3. How should I store this compound?
Proper storage is crucial to maintain the integrity of the compound.[3]
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][5]
Always keep the container tightly sealed and protected from moisture.
4. How do I prepare a stock solution of this compound?
This compound is soluble in DMSO.[6] It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[2] Sonication may be required to fully dissolve the compound.[6]
For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][5]
5. What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, especially in its powdered form, it is essential to use appropriate PPE to avoid direct contact and inhalation. This includes:
-
Chemical-resistant gloves (double gloving is recommended).
-
Safety goggles or a face shield.
-
A lab coat.
-
In case of potential aerosol generation, a NIOSH-certified respirator should be used.[7]
Troubleshooting Guides
Inconsistent Kinase Assay Results
High variability in kinase assay results can be frustrating. Here’s a systematic approach to troubleshoot this issue:
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are calibrated. Use appropriate pipetting techniques, especially for small volumes. |
| Inadequate Reagent Mixing | Thoroughly mix all reagents before and after addition to the assay plate. |
| Inconsistent Incubation | Use a calibrated incubator and ensure consistent timing for all steps. |
| Solvent Concentration | Maintain a low and consistent final concentration of DMSO across all wells, as high concentrations can inhibit kinase activity. |
| Edge Effects | Avoid using the outermost wells of a microplate, or fill them with buffer or water to minimize evaporation. |
| Inactive Enzyme | Aliquot the enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Substrate Quality | Ensure the substrate has the correct sequence and purity. |
| ATP Concentration | Use an ATP concentration appropriate for the specific kinase and assay format. Ideally, the ATP concentration should be at the Km for the enzyme.[8] |
Poor Solubility When Preparing Stock Solutions
| Potential Cause | Troubleshooting Steps |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous DMSO. Moisture can significantly impact solubility.[2] |
| Insufficient Dissolution | Use sonication to aid in dissolving the compound.[6] |
| Incorrect Solvent | While DMSO is the recommended solvent, ensure no other solvent has been mistakenly used. |
Data Presentation
Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from multiple supplier information.[1][2][4][5]
Inhibitory Activity
| Target | IC50 |
| Haspin | 10 nM |
| DYRK2 | 48 nM |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.[1][2]
Experimental Protocols
General Kinase Assay Protocol (for reference)
This is a generalized protocol and should be optimized for your specific experimental setup.
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM Tris, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Substrate solution (e.g., peptide or protein substrate in kinase buffer).
-
ATP solution (at a concentration near the Km for the kinase).
-
This compound stock solution (in DMSO) and serial dilutions.
-
-
Assay Procedure:
-
Add kinase and substrate to the wells of a microplate.
-
Add the desired concentrations of this compound or DMSO (vehicle control).
-
Incubate for a predetermined time at the optimal temperature for the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the signal (e.g., luminescence for ADP-Glo, fluorescence for TR-FRET).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of Haspin and DYRK2 by this compound.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Logical Relationship: Waste Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
Disposal Guidelines
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory safety and environmental protection.[3] As a potent kinase inhibitor, it should be treated as hazardous chemical waste.[9]
General Principles:
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[9]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[9]
-
Containment: Waste containers should be in good condition, compatible with the waste, and kept securely closed except when adding waste.[10][11]
Specific Waste Streams:
-
Unused/Expired Powder: Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.[9]
-
Contaminated Labware (e.g., vials, pipette tips, gloves): Place in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Solutions containing this compound: Collect in a sealed, leak-proof hazardous waste container.[9]
-
Empty Containers: Empty containers that held this compound should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple rinsing, the defaced container may be disposed of as regular trash, depending on institutional guidelines.[12]
Always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]
- 7. ashp.org [ashp.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. vumc.org [vumc.org]
Validation & Comparative
Validating DYRK2 Inhibition: A Comparative Guide to LDN-192960 Hydrochloride
For researchers and drug development professionals navigating the landscape of kinase inhibitors, rigorous validation of a compound's activity and selectivity is paramount. This guide provides a comprehensive comparison of LDN-192960 hydrochloride's inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), contrasting its performance with alternative inhibitors and providing detailed experimental methodologies for validation.
Performance Comparison of DYRK2 Inhibitors
This compound is a potent inhibitor of DYRK2 with a reported half-maximal inhibitory concentration (IC50) of 48 nM.[1][2][3][4][5][6][7] However, it also exhibits significant activity against Haspin kinase (IC50 = 10 nM), indicating a dual-inhibitory profile.[1][2][3][4][5][6][7] Understanding the selectivity of an inhibitor is crucial for interpreting experimental results and predicting potential off-target effects. The following tables summarize the inhibitory activity of this compound and other DYRK2 inhibitors against a panel of kinases.
Table 1: Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| DYRK2 | 48 |
| Haspin | 10 |
| DYRK3 | 19 |
| DYRK1A | 100 |
| CLK1 | 210 |
| PIM1 | 720 |
Data sourced from multiple references.[2][4][5]
Table 2: Comparative Inhibitory Activity of Alternative DYRK2 Inhibitors
| Inhibitor | DYRK2 IC50 (nM) | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | DYRK3 IC50 (nM) | Haspin IC50 (nM) | MARK3 IC50 (nM) |
| LDN-192960 | 53 | - | - | - | - | - |
| Compound 6 | 17 | 889 | 697 | 121305 | 45 | 100 |
| C17 | single-digit nM | - | - | - | - | - |
Data for LDN-192960 and Compound 6 from a comparative study.[8] Note that IC50 values can vary slightly between different assay conditions. "C17" is presented as a highly potent and selective DYRK2 inhibitor developed from the LDN-192960 scaffold.[8]
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of inhibitor validation. Below is a detailed protocol for a common in vitro kinase assay used to determine the potency of DYRK2 inhibitors.
In Vitro DYRK2 Kinase Assay using ADP-Glo™
This protocol is adapted for a 96-well plate format and utilizes the ADP-Glo™ Kinase Assay kit (Promega), which measures kinase activity by quantifying the amount of ADP produced.[2][9][10]
Materials:
-
Recombinant human DYRK2 enzyme
-
DYRKtide substrate peptide (or other suitable substrate)
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
96-well white, opaque assay plates
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in Kinase Reaction Buffer to achieve a range of desired concentrations for the assay. Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor wells.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the DYRK2 enzyme and substrate in Kinase Reaction Buffer. The final concentration of the substrate should ideally be at or near its Km value for DYRK2.
-
To each well of the 96-well plate, add 5 µL of the serially diluted inhibitor or vehicle control.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Include a "no kinase" control by adding 10 µL of the substrate in Kinase Reaction Buffer without the DYRK2 enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in Kinase Reaction Buffer. The final ATP concentration should also be near its Km value for DYRK2.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and initiates a luciferase/luciferin reaction that produces a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from the "no kinase" control) from all other readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizing DYRK2 in Action: Pathways and Workflows
Diagrams are powerful tools for conceptualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
DYRK2 Signaling Pathway
DYRK2 is a key regulator in several cellular processes, including the DNA damage response and cell cycle control. A critical role of DYRK2 is the phosphorylation of the tumor suppressor p53 at Serine 46, which promotes apoptosis.[2] This pathway is often initiated by upstream kinases such as ATM in response to genotoxic stress.
Caption: Simplified DYRK2 signaling pathway and its inhibition by LDN-192960.
Experimental Workflow for DYRK2 Inhibitor Validation
The process of validating a DYRK2 inhibitor involves a logical flow of experiments, from initial biochemical assays to more complex cell-based and in vivo studies.
Caption: General workflow for the validation of a DYRK2 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]
- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
A Comparative Guide to Haspin Kinase Inhibitors: Evaluating the Efficacy of LDN-192960 Hydrochloride and its Counterparts
For Researchers, Scientists, and Drug Development Professionals
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase, plays a pivotal role in the faithful execution of mitosis. Its primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is a crucial signal for the recruitment of the Chromosome Passenger Complex (CPC) to the centromere, ensuring proper chromosome alignment and segregation. Given its critical role in cell division, Haspin has emerged as a promising therapeutic target in oncology. A growing number of small molecule inhibitors have been developed to target Haspin, each with distinct potency and selectivity profiles. This guide provides a detailed comparison of the efficacy of LDN-192960 hydrochloride against other notable Haspin inhibitors, supported by experimental data and detailed methodologies.
Biochemical Potency: A Head-to-Head Comparison
The in vitro inhibitory activity of this compound and other key Haspin inhibitors has been determined using various biochemical assays, most commonly Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and radiometric assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Haspin IC50 (nM) | Primary Assay Type | Key Off-Targets (IC50, nM) | Reference |
| This compound | 10 | TR-FRET | DYRK2 (48) | [1][2][3] |
| CHR-6494 | 2 | Not Specified | Not Specified in detail | [2][3] |
| 5-iodotubercidin (5-ITu) | Not explicitly stated in direct comparisons | Not Specified | Not Specified in detail | [1] |
| LDN-209929 | 55 | Not Specified | DYRK2 (highly selective over) | [2] |
| MU1920 | 6 | Not Specified | Not Specified in detail | [2] |
| LJ4827 | 0.155 | Not Specified | Not Specified in detail | [2] |
| HSK205 | Not explicitly stated in direct comparisons | Not Specified | FLT3 | [2] |
Table 1: Biochemical Potency of Various Haspin Inhibitors. This table summarizes the reported IC50 values of several small molecule inhibitors against Haspin kinase. The data is compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Cellular Efficacy: Impact on Mitotic Progression
The ultimate measure of a Haspin inhibitor's efficacy lies in its ability to disrupt mitotic processes within a cellular context. Inhibition of Haspin is expected to reduce the levels of its primary downstream target, phosphorylated Histone H3 at threonine 3 (p-H3T3), leading to defects in chromosome alignment, mitotic arrest, and ultimately, cell death in rapidly dividing cancer cells.
Kinase Selectivity: On-Target vs. Off-Target Effects
A critical aspect of any kinase inhibitor is its selectivity. Ideally, an inhibitor should potently inhibit its intended target with minimal activity against other kinases to reduce the likelihood of off-target side effects. Kinase panel screening is a common method to assess the selectivity of an inhibitor against a broad range of kinases.[5][6][7]
This compound has been shown to be a dual inhibitor of Haspin and DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2).[1] While potent against Haspin, its activity against DYRK2 indicates a degree of polypharmacology. In contrast, LDN-209929 is reported to have 180-fold selectivity for Haspin over DYRK2, suggesting a more specific mode of action.[2] The comprehensive kinase selectivity profiles for CHR-6494 and 5-ITu are not as extensively detailed in the available literature, highlighting an area for further investigation.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of Haspin inhibitors and the experimental approaches used to characterize them, the following diagrams are provided.
Figure 1: Haspin Signaling Pathway in Mitosis. This diagram illustrates the central role of Haspin in phosphorylating Histone H3 at threonine 3, a key step for the recruitment of the Chromosome Passenger Complex and subsequent proper chromosome alignment during mitosis. Haspin inhibitors, such as this compound, block this pathway.
Figure 2: TR-FRET Kinase Assay Workflow. This flowchart outlines the key steps in a typical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay used to measure the in vitro potency of Haspin inhibitors.
Figure 3: Cellular p-H3T3 Immunofluorescence Workflow. This diagram shows the general workflow for assessing the cellular activity of Haspin inhibitors by measuring the levels of phosphorylated Histone H3 at threonine 3 using immunofluorescence microscopy.
Experimental Protocols
In Vitro TR-FRET Haspin Kinase Assay
This protocol is a generalized procedure based on commonly used methods for assessing Haspin kinase activity.[8]
Materials:
-
Recombinant Haspin enzyme
-
Biotinylated Histone H3 (1-21) peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Detection Reagents:
-
Europium-labeled anti-phospho-Histone H3 (Thr3) antibody
-
Streptavidin-XL665
-
-
Stop Solution (e.g., 50 mM EDTA)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.
-
In a 384-well plate, add the diluted inhibitor.
-
Add a solution containing the Haspin enzyme and the biotinylated H3 peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665) and incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~320-340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (XL665).
-
The ratio of the acceptor (665 nm) to donor (615 nm) fluorescence is calculated. A decrease in this ratio indicates inhibition of Haspin activity.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-Histone H3 (Thr3) Immunofluorescence Staining
This protocol provides a general framework for the immunofluorescent detection of p-H3T3 in cultured cells.[9][10]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Haspin inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Haspin inhibitor for a specified duration. Include a vehicle control (e.g., DMSO).
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the p-H3T3 signal per cell using image analysis software.
Conclusion
This compound is a potent inhibitor of Haspin kinase, demonstrating significant activity in biochemical assays. Its efficacy is comparable to other well-characterized Haspin inhibitors such as CHR-6494. However, the dual-specificity of LDN-192960 for both Haspin and DYRK2 distinguishes it from more selective inhibitors like LDN-209929. The choice of inhibitor for research or therapeutic development will depend on the specific requirements of the study, balancing the need for high potency against the desire for target selectivity. Further head-to-head comparative studies encompassing comprehensive kinase profiling and detailed analysis of cellular phenotypes are warranted to fully elucidate the relative advantages of each of these promising anti-mitotic agents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 3. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 7. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. biocare.net [biocare.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to DYRK2 Inhibitors in Cancer Therapy: LDN-192960 Hydrochloride vs. Emerging Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LDN-192960 hydrochloride and other prominent DYRK2 inhibitors for cancer therapy. The performance of these inhibitors is evaluated based on supporting experimental data, with detailed methodologies provided for key experiments.
Dual-specificity tyrosine-regulated kinase 2 (DYRK2) has emerged as a compelling target in oncology. Its role in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the cellular context.[1] In certain cancers, such as triple-negative breast cancer (TNBC) and multiple myeloma, DYRK2 promotes cancer cell survival by regulating proteostasis, making it a viable therapeutic target.[2] This guide focuses on a comparative analysis of this compound and other small-molecule inhibitors of DYRK2.
Performance Comparison of DYRK2 Inhibitors
The efficacy and selectivity of DYRK2 inhibitors are critical for their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other notable DYRK2 inhibitors, providing a quantitative comparison of their potency and selectivity.
Table 1: Potency of DYRK2 Inhibitors
| Inhibitor | DYRK2 IC50 (nM) |
| This compound | 48[3][4] |
| C17 | 9[5] |
| Compound 43 | 0.6[6][7] |
| Curcumin | ~50-100 (in vitro)[8][9] |
| AZ191 | 1890[10][11] |
Table 2: Selectivity Profile of DYRK2 Inhibitors (IC50 in nM)
| Inhibitor | DYRK1A | DYRK1B | DYRK3 | Haspin | CLK1 | PIM1 |
| This compound | 100[3] | - | 19[3] | 10[3][4] | 210[3] | 720[3] |
| C17 | >2000[5] | >2000[5] | 68[5] | - | - | - |
| Compound 43 | High selectivity across 205 kinases[6][7] | High selectivity across 205 kinases[6][7] | High selectivity across 205 kinases[6][7] | High selectivity across 205 kinases[6][7] | High selectivity across 205 kinases[6][7] | High selectivity across 205 kinases[6][7] |
| Curcumin | 190[8] | - | >1000[8] | - | - | >1000[8] |
| AZ191 | 88[10][11] | 17[10][11] | - | - | - | - |
Mechanism of Action of DYRK2 Inhibitors in Cancer
DYRK2 inhibitors primarily exert their anti-cancer effects by disrupting proteostasis.[2] DYRK2 phosphorylates and activates the 26S proteasome, a cellular machinery responsible for degrading misfolded or unnecessary proteins.[2] Cancer cells, due to their high metabolic rate and aneuploidy, are often under significant proteotoxic stress and are highly dependent on the proteasome for survival.[2] By inhibiting DYRK2, these inhibitors prevent the activation of the 26S proteasome, leading to an accumulation of toxic unfolded proteins and ultimately inducing apoptosis (programmed cell death) in cancer cells.[2]
Furthermore, DYRK2 has been shown to phosphorylate and regulate the stability and activity of several key proteins involved in cancer progression, including the tumor suppressor p53 and the oncogenes c-Myc and c-Jun.[1][12] The dual nature of DYRK2's function underscores the importance of a context-dependent investigation of its role in different malignancies.[12]
Visualizing the DYRK2 Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental approach to studying DYRK2 inhibitors, the following diagrams are provided.
Caption: DYRK2 signaling pathways in cancer.
Caption: Experimental workflow for evaluating DYRK2 inhibitors.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro DYRK2 Kinase Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against DYRK2.
Materials:
-
Recombinant human DYRK2 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
DYRK2 substrate (e.g., Woodtide)
-
[γ-³³P]ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, DYRK2 enzyme, and the substrate peptide.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for DYRK2.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[9][13]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., DU145 prostate cancer cells)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[14]
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 hours).[14] Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test inhibitor at various concentrations for the desired time (e.g., 48 hours).[14]
-
Harvest both adherent and floating cells and wash them with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the cells by flow cytometry within one hour.[14] Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
In Vivo Xenograft Model
This protocol describes the evaluation of a DYRK2 inhibitor's efficacy in a mouse model of cancer.
Materials:
-
Cancer cell line (e.g., DU145)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel
-
Test inhibitor
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.[16]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]
-
Administer the DYRK2 inhibitor (e.g., 100 or 200 mg/kg) or vehicle control daily via oral gavage.[14]
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.[14]
-
Monitor the body weight of the mice as an indicator of toxicity.[14]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[14]
Conclusion
The landscape of DYRK2 inhibitors in cancer therapy is rapidly evolving. While this compound has been a valuable tool in elucidating the role of DYRK2, newer compounds like C17 and Compound 43 demonstrate significantly improved potency and selectivity. The preclinical data for these next-generation inhibitors are promising, showing potent anti-tumor activity in various cancer models.[7][17] The detailed protocols and comparative data provided in this guide serve as a foundation for further research into this exciting class of targeted therapies. Future studies should focus on the continued development of highly selective DYRK2 inhibitors and their evaluation in a broader range of preclinical models to fully realize their therapeutic potential in treating cancer.
References
- 1. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities | MDPI [mdpi.com]
- 2. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DYRK2 inhibitor C17|CAS 2416195-65-6|DC Chemicals [dcchemicals.com]
- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 7. Discovery of Potent DYRK2 Inhibitors with High Selectivity, Great Solubility, and Excellent Safety Properties for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ancient drug curcumin impedes 26S proteasome activity by direct inhibition of dual-specificity tyrosine-regulated kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of LDN-192960 Hydrochloride: A Comparative Guide
LDN-192960 hydrochloride is a potent small molecule inhibitor initially identified for its activity against Haspin kinase.[1] Subsequent studies have revealed its dual inhibitory action, also targeting Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2] This guide provides a detailed kinase selectivity profile of LDN-192960, compares its activity with other relevant inhibitors, and outlines the experimental protocols used for such determinations. This information is crucial for researchers in oncology, cell biology, and drug discovery to understand its spectrum of activity and potential therapeutic applications.[3][4]
Quantitative Kinase Inhibition Profile
LDN-192960 demonstrates potent inhibition of Haspin and DYRK2 with IC50 values in the nanomolar range.[1][2] Its selectivity has been assessed against broader kinase panels, revealing off-target effects on other members of the DYRK family and a few other kinases, though generally at lower potencies.[2][5] The table below summarizes the inhibitory activity of LDN-192960 against a selection of kinases.
| Kinase Target | IC50 (nM) | Reference |
| Haspin | 10 | [1][2] |
| DYRK2 | 48 | [1][2] |
| DYRK2 (at 50 µM ATP) | 13 | [5] |
| DYRK3 | 19 | [2] |
| DYRK1A | 100 | [2] |
| CLK1 | 210 | [2] |
| PIM1 | 720 | [2] |
Comparison with Alternatives:
LDN-192960 is distinguished by its dual inhibition of Haspin and DYRK2.[3] While initially developed as a Haspin inhibitor, its significant activity against DYRK2 has led to its use in studying the functions of this kinase.[6][7] It is important to note that while LDN-192960 is selective, it does exhibit off-target effects on other DYRK and PIM kinase family members.[5] For researchers requiring higher selectivity for DYRK2, newer inhibitors have been developed using the LDN-192960 scaffold as a starting point, such as the compound C17, which shows improved potency and selectivity for DYRK2.[6] In the broader context of kinase inhibitors, especially those used in cancer therapy like ALK inhibitors (e.g., Crizotinib, Lorlatinib), the selectivity profile is a critical factor determining both efficacy and potential side effects.[8][9][10] Poor kinase selectivity can lead to a narrow therapeutic window.[8]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development.[11][12] Below is a generalized protocol for an in vitro kinase assay, which is a common method for generating the data presented above.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a radiometric or luminescence-based assay to measure the inhibitory activity of a compound against a panel of purified kinases.[11]
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[1][11]
-
ATP solution (radiolabeled [γ-³³P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo).[11]
-
For radiometric assays: Phosphocellulose filter plates and a scintillation counter.[11]
-
For luminescence-based assays: ADP-Glo™ Kinase Assay reagents (Promega) and a luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of LDN-192960 in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[11]
-
Assay Plate Preparation: Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation:
-
Add the kinase reaction buffer to each well.
-
Add the appropriate amount of the specific kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.[11]
-
-
Substrate Addition: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should ideally be at or near the Km for each kinase to allow for an accurate determination of the IC50 value.[1][11]
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 10-60 minutes) at room temperature or 30°C.
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity in each well using a scintillation counter.[11]
-
Luminescence-based Assay (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of LDN-192960 compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[12]
-
Visualizations
Signaling Pathways of LDN-192960 Targets
The following diagram illustrates the key signaling events impacted by the primary targets of LDN-192960, Haspin and DYRK2.
Caption: Signaling pathways inhibited by LDN-192960.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the typical workflow for assessing the selectivity of a kinase inhibitor like LDN-192960.
Caption: Workflow for in vitro kinase inhibitor profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Roles of dual specificity tyrosine-phosphorylation-regulated kinase 2 in nervous system development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 8. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC | EMBO Molecular Medicine [link.springer.com]
- 9. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LDN-192960 hydrochloride's performance against related kinases, supported by experimental data. The information is intended to assist researchers in evaluating the selectivity of this compound for their studies.
Executive Summary
This compound is a potent inhibitor of Haspin kinase and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2][3][4] While it demonstrates high potency for its primary targets, it also exhibits cross-reactivity with other kinases, particularly within the DYRK family. This guide presents a detailed analysis of its inhibitory activity against a panel of kinases, outlines the experimental methods used for these determinations, and illustrates the primary signaling pathway of its main target, Haspin kinase.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against a selection of kinases. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) |
| Haspin | 10 |
| DYRK2 | 48 |
| DYRK1A | 100 |
| DYRK3 | 19 |
| CLK1 | 210 |
| PIM1 | 720 |
| TRKB | >720 |
| ROS | >720 |
| HIPK1 | >720 |
| HIPK2 | >720 |
| PIM-2 | >720 |
Data compiled from multiple sources.[1][2][5] It is important to note that IC50 values can vary between different experimental setups.
Experimental Protocols
The determination of kinase inhibition by this compound typically involves in vitro kinase assays. A common method employed is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3] The general principles of such an assay are as follows:
Objective: To measure the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified kinase enzyme (e.g., Haspin, DYRK2)
-
Biotinylated peptide substrate (e.g., biotinylated H3(1-21) peptide for Haspin)[3]
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)[3]
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (APC) conjugate.[3]
-
Assay plates (e.g., Proxiplate 384 Plus white assay plates)[3]
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable solvent like DMSO and then further diluted in the kinase assay buffer.
-
Kinase Reaction Setup: The purified kinase and its specific biotinylated peptide substrate are added to the wells of the assay plate containing the diluted compound or vehicle control.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept near the Michaelis constant (Km) for the specific kinase. The reaction is allowed to proceed for a set time at room temperature.[3]
-
Termination of Kinase Reaction: The reaction is stopped by the addition of EDTA.[3]
-
Detection: The detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-APC) are added to the wells. The plate is incubated to allow for binding.
-
Signal Measurement: TR-FRET measurements are performed using a suitable plate reader. The amount of phosphorylated substrate is proportional to the FRET signal generated.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is then determined by fitting the dose-response curve.
Another common method is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of Haspin kinase and a general workflow for a kinase inhibition assay.
References
In Vivo Validation of LDN-192960 Hydrochloride's Anti-Tumor Effects: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of LDN-192960 hydrochloride against alternative therapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Executive Summary
This compound is a potent dual inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2), both of which are implicated in cancer cell proliferation and survival. In vivo studies have demonstrated its efficacy in reducing tumor growth in preclinical models of triple-negative breast cancer and multiple myeloma. This guide compares the anti-tumor performance of this compound with other compounds targeting similar pathways or exhibiting anti-cancer properties, namely CHR-6494 (a Haspin inhibitor), 5-Iodotubercidin (a kinase inhibitor with activity against Haspin), and Low-Dose Naltrexone (LDN), an opioid antagonist with emerging anti-tumor activities.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table summarizes the quantitative data from in vivo xenograft studies for this compound and its comparators.
| Compound | Cancer Model | Mouse Strain | Dosage and Administration | Key Findings |
| This compound | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | J:NU nude mice | 50 mg/kg, intraperitoneal injection, 3 times a week | Dramatic tumor reduction after 2 weeks of treatment.[1] |
| Multiple Myeloma (Parental xenografts) | Not specified | 50 mg/kg, intraperitoneal injection | Dramatic reduction of tumor volume.[2] | |
| CHR-6494 | Pancreatic Cancer (BxPC-3-Luc xenograft) | Nude mice | Not specified, administered for 4 weeks | Significant inhibition of tumor growth.[3] After 4 weeks, treated tumor volume was 3.8 ± 0.9 mm³, compared to 6.0 ± 1.7 mm³ in the untreated group.[3] |
| 5-Iodotubercidin | Colon Carcinoma (HCT116 xenograft) | Nude mice | Intraperitoneal injection, daily | Reduction in tumor size in a p53-dependent and -independent manner.[4] |
| Low-Dose Naltrexone (LDN) | Ovarian Cancer (SKOV-3 xenograft) | Nude mice | 0.1 mg/kg, daily | Markedly reduced tumor burden (tumor nodule number and weight).[5] |
| Neuroblastoma (S20Y) | A/Jax mice | 0.1 mg/kg, daily injections | Resulted in a 33% tumor incidence, a 98% delay in tumor appearance, and a 36% increase in survival time.[6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo xenograft studies.
Experimental Protocols
The following provides a detailed methodology for a typical in vivo subcutaneous xenograft study, which is a common model for evaluating the anti-tumor efficacy of compounds like this compound.
Cell Culture and Preparation
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer, SKOV-3 for ovarian cancer) are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Harvesting: Cells are harvested during the logarithmic growth phase. They are washed with phosphate-buffered saline (PBS) and resuspended in a sterile solution (e.g., PBS or serum-free media) for injection.[8][9]
Animal Handling and Tumor Implantation
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.[10] The animals are allowed to acclimate for at least one week before the experiment.[7]
-
Implantation: A suspension of cancer cells (typically 1-10 million cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.[7][11] Matrigel may be co-injected to support tumor formation.[7][8]
Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors become palpable, their dimensions (length and width) are measured 2-3 times per week using calipers.[7] Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[7]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, comparator drugs).[7]
-
Drug Administration: The investigational drug and control vehicle are administered according to the study design. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosing schedule are critical parameters.[7] For instance, in the reported study, LDN-192960 was administered intraperitoneally at 50 mg/kg three times a week.[1]
Endpoint Analysis
-
Data Collection: Tumor volumes and mouse body weights are monitored throughout the study.[7]
-
Euthanasia and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), the mice are euthanized. The tumors are then excised and weighed.[7]
-
Statistical Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth rates, final tumor volumes, and tumor weights between the treated and control groups. Statistical significance is determined using appropriate tests such as t-tests or ANOVA.
Conclusion
The available in vivo data indicates that this compound demonstrates significant anti-tumor activity in preclinical models of triple-negative breast cancer and multiple myeloma. Its dual-inhibitory mechanism against Haspin and DYRK2 kinases presents a compelling rationale for its anti-proliferative effects. When compared to other agents, LDN-192960 shows promise, although direct head-to-head comparative studies are limited. The provided experimental protocols offer a standardized framework for further in vivo validation and comparison of this compound against other potential anti-cancer therapeutics. Further research with more extensive quantitative data across a broader range of cancer models is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Dose Naltrexone as an Adjuvant in Combined Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The opioid growth factor (OGF) and low dose naltrexone (LDN) suppress human ovarian cancer progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Low-dose naltrexone suppresses ovarian cancer... (Abstract) | LDN Research Trust - The Low Dose Naltrexone Charity [ldnresearchtrust.org]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
A Comparative Analysis of LDN-192960 Hydrochloride and 5-Iodotubercidin for Researchers
This guide provides a detailed comparative analysis of two kinase inhibitors, LDN-192960 hydrochloride and 5-iodotubercidin, to aid researchers, scientists, and drug development professionals in their selection and application. The comparison covers their mechanisms of action, target selectivity, and cellular effects, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound | 5-Iodotubercidin |
| Primary Targets | Haspin, DYRK2 | Adenosine Kinase |
| Mechanism of Action | ATP-competitive kinase inhibitor | ATP mimetic, genotoxic agent |
| Key Cellular Effects | Mitotic regulation, potential anti-cancer effects | Induction of DNA damage, p53 activation, apoptosis, glycogen synthesis regulation |
| Selectivity | Selective for Haspin and DYRK2 over a panel of other kinases | Broad-spectrum kinase inhibitor |
Data Presentation: Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of this compound and 5-iodotubercidin against various kinases.
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| Haspin | 10 | [1][2][3] |
| DYRK2 | 48 | [1][2][3] |
| DYRK1A | 100 | [1][2] |
| DYRK3 | 19 | [1][2] |
| CLK1 | 210 | [1][2] |
| PIM1 | 720 | [1][2] |
| TRKB | 720 | [4] |
| ROS | >91,000 | [4] |
| HIPK1 | >91,000 | [4] |
| HIPK2 | >91,000 | [4] |
| PIM-2 | >91,000 | [4] |
Table 2: Inhibitory Activity of 5-Iodotubercidin
| Target Kinase | IC50 (nM) | Reference |
| Adenosine Kinase | 26 | [5][6][7] |
| CK1 | 400 | [5][7] |
| Insulin Receptor Tyrosine Kinase | 3,500 | [5][7] |
| Phosphorylase Kinase | 5,000-10,000 | [5][7] |
| PKA | 5,000-10,000 | [5][7] |
| CK2 | 10,900 | [5][7] |
| PKC | 27,700 | [5][7] |
| Haspin | Not explicitly quantified in the same manner, but noted as an inhibitor. | [5] |
Mechanism of Action and Signaling Pathways
This compound is a potent and selective inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2)[1][2][3]. By inhibiting Haspin, it interferes with the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event in mitosis[8]. Its inhibition of DYRK2 suggests a role in regulating protein stability and the cell cycle[8].
5-Iodotubercidin acts as a potent adenosine kinase inhibitor and an ATP mimetic[5]. This leads to the disruption of cellular energy homeostasis. Furthermore, it is a genotoxic agent that causes DNA damage, leading to the activation of the ATM/p53 signaling pathway[9][10][11][12]. This activation results in G2 cell cycle arrest and apoptosis[9][12]. It also inhibits a broad range of other kinases, contributing to its diverse cellular effects, including the initiation of glycogen synthesis[5][13].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. rndsystems.com [rndsystems.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Item - Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - Public Library of Science - Figshare [plos.figshare.com]
- 12. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of the glycogenic compound 5-iodotubercidin as a general protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LDN-192960 Hydrochloride and Other Small Molecule Inhibitors
For researchers and professionals in drug development, the selection of a specific small molecule inhibitor is a critical decision guided by potency, selectivity, and the context of the biological system under investigation. This guide provides a detailed head-to-head comparison of LDN-192960 hydrochloride with other notable small molecule inhibitors targeting the same or related signaling pathways. We present quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows to facilitate an informed choice of inhibitors for your research needs.
An Important Clarification on the Primary Targets of LDN-192960:
Initial interest in this compound may stem from its nomenclature similarity to the well-known BMP inhibitor, LDN-193189. However, it is crucial to note that this compound is not a primary inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Instead, it is a potent dual inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2) .
This guide is therefore structured into two main sections:
-
Primary Comparison: A detailed analysis of this compound against other inhibitors of Haspin and DYRK2.
-
Alternative Inhibitor Comparison: A comparative overview of prominent small molecule inhibitors of the BMP signaling pathway, for researchers who may have an interest in this area.
Section 1: this compound as a Haspin and DYRK2 Inhibitor
LDN-192960 is a potent inhibitor of both Haspin and DYRK2, with IC50 values of 10 nM and 48 nM, respectively. Haspin is a serine/threonine kinase essential for the proper alignment of chromosomes during mitosis, primarily through the phosphorylation of histone H3 at threonine 3 (H3T3ph). DYRK2 is a dual-specificity kinase implicated in various cellular processes, including cell cycle regulation, apoptosis, and proteasome activity.
Data Presentation: Quantitative Comparison of Haspin and DYRK2 Inhibitors
The following table summarizes the in vitro potency (IC50) of LDN-192960 and other selected small molecule inhibitors against Haspin and DYRK2.
| Inhibitor | Primary Target(s) | Haspin IC50 (nM) | DYRK2 IC50 (nM) | Other Notable Targets (IC50) |
| LDN-192960 | Haspin, DYRK2 | 10 | 48 | DYRK1A (100 nM), DYRK3 (19 nM), CLK1 (210 nM), PIM1 (720 nM) |
| CHR-6494 | Haspin | 2 | >10,000 (selective) | - |
| 5-Iodotubercidin | Haspin, Adenosine Kinase | 9 | Significant cross-reactivity with DYRK family | Adenosine Kinase (26 nM), CK1 (400 nM), PKA (5-10 µM) |
| Harmine | DYRK1A | - | 900 | DYRK1A (80 nM), DYRK3 (800 nM) |
| EHT 1610 | DYRK1A, DYRK1B | - | - | DYRK1A (0.36 nM), DYRK1B (0.59 nM) |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways involving Haspin and DYRK2.
Safety Operating Guide
Essential Guide to the Safe Disposal of LDN-192960 Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of LDN-192960 hydrochloride, a potent kinase inhibitor. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Disclaimer: As no specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is readily available, the following procedures are based on general best practices for the disposal of hazardous chemical waste and potent pharmaceutical compounds in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to conduct a thorough hazard assessment. As a potent kinase inhibitor, this compound should be handled as a potentially hazardous chemical.
Assumed Hazards:
-
Toxic if swallowed, inhaled, or in contact with skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
The long-term toxicological properties may not be fully known.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended.
II. Waste Segregation and Container Management
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
Key Principles:
-
Do not mix with incompatible waste streams. This compound waste should be collected separately from other chemical waste unless explicitly permitted by your institution's EHS department.
-
Container Selection: Use only approved, chemically compatible, and leak-proof containers for hazardous waste. For liquid waste, plastic containers are often preferred over glass to minimize the risk of breakage.
-
Labeling: All waste containers must be clearly and accurately labeled.
III. Disposal Protocols
The following protocols provide detailed methodologies for the disposal of this compound in its various forms.
A. Unused or Expired Neat Compound
-
Containerization: Carefully place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: Ensure the outer container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound" and its CAS number (if available).
-
Segregation: Place the container in a designated hazardous waste collection area, separate from incompatible chemicals.
-
Pickup Request: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
B. Solutions Containing this compound
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof hazardous waste container.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and the estimated concentration of this compound.
-
Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent spills.
-
Pickup: When the container is nearing full (e.g., 80% capacity), request a pickup from your EHS department.
C. Contaminated Solid Waste
-
Collection: Items such as pipette tips, tubes, gloves, and bench paper that have come into contact with this compound should be collected in a designated solid hazardous waste container.
-
Container: Use a durable, sealable plastic bag or a puncture-resistant container for sharps.
-
Labeling: The solid waste container must be clearly labeled as "Hazardous Waste" with the name of the chemical contaminant ("this compound contaminated debris").
IV. Spill Cleanup
In the event of a spill, follow these procedures:
-
Alert: Notify your supervisor and your institution's EHS department immediately.
-
Control: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit.
-
Cleanup: Absorb liquid spills with an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
V. Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet, detailed quantitative data for disposal is not available. The primary principle is to treat all forms of this compound waste as hazardous.
| Waste Type | Recommended Disposal Method |
| Unused/Expired Neat Compound | Collection in a labeled, sealed hazardous waste container for pickup by a licensed disposal service. |
| Solutions Containing the Compound | Collection in a labeled, leak-proof hazardous waste container, with all components listed, for pickup by a licensed disposal service. |
| Contaminated Labware and Debris | Collection in a designated, labeled solid hazardous waste container for pickup by a licensed disposal service. |
VI. Experimental Protocols
As no specific deactivation protocols for this compound have been identified in the public domain, chemical neutralization is not recommended without explicit guidance from a validated source. The standard and safest procedure is collection and disposal via a licensed hazardous waste management service.
VII. Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Logistical Information for Handling LDN-192960 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of LDN-192960 hydrochloride, a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). Given its mechanism of action as a kinase inhibitor, this compound should be handled with care, employing appropriate personal protective equipment and adhering to strict laboratory protocols to minimize exposure risk. The following information is intended to provide immediate, essential safety and operational plans for laboratory personnel.
Immediate Safety and Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for this compound from at least one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat all novel and potent kinase inhibitors with a high degree of caution. The recommendations below are based on a conservative approach to handling potent chemical compounds.
Recommended Personal Protective Equipment
A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Consider double-gloving for enhanced protection, especially when handling the pure compound or concentrated solutions. |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations where there is a risk of splashing. |
| Body Protection | Lab Coat/Protective Clothing | A fully buttoned lab coat is necessary to protect the body and clothing from potential contamination. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized workflow is critical for minimizing exposure risk and ensuring the integrity of experiments.
-
Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear single-use nitrile gloves before opening the secondary container.
-
Storage: Store this compound powder at 4°C in a sealed container, away from moisture. For solutions in solvent, storage at -20°C for up to one month or -80°C for up to six months is recommended to maintain stability.
-
Weighing and Aliquoting: All weighing and preparation of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to avoid inhalation of dust. Use dedicated spatulas and weigh boats.
-
Solution Preparation: Prepare stock solutions in a chemical fume hood. This compound is soluble in DMSO.[1][2]
-
Experimental Procedures: When conducting experiments, always wear the appropriate PPE as outlined in the table above.
-
Spill Management: In case of a spill, evacuate the immediate area. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. The spill area should be decontaminated with an appropriate solvent.
-
Decontamination: Clean all work surfaces and equipment with a suitable solvent (e.g., 70% ethanol) after handling the compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, including contaminated gloves, gowns, and disposable labware, in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and clearly labeled hazardous waste container.
-
Sharps: Dispose of any contaminated sharps in a designated, puncture-resistant sharps container for hazardous chemical waste.
Experimental Protocols
The following are generalized protocols for common experiments involving kinase inhibitors like this compound. Researchers should adapt these protocols to their specific experimental needs.
In Vitro Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound against its target kinases, Haspin and DYRK2.
Materials:
-
Recombinant Haspin or DYRK2 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)
-
[γ-³²P]ATP or an ATP-based luminescent assay kit
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper or other capture method
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a reaction plate, combine the recombinant kinase and the diluted inhibitor or vehicle control (DMSO). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP (spiked with [γ-³²P]ATP if using a radiometric assay).
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or measure the luminescence according to the kit manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for Target Inhibition
This protocol assesses the ability of this compound to inhibit its target within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-Histone H3 (Thr3) for Haspin inhibition)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the phosphorylation status of the target protein (e.g., Histone H3 at Threonine 3).
-
Quantify the band intensities to determine the dose-dependent inhibition of the target kinase.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Inhibition of the Haspin signaling pathway in mitosis by this compound.
Caption: Inhibition of the DYRK2 signaling pathway in cell cycle control by this compound.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
